Cyclomethycaine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)19-11-13-21(14-12-19)26-20-9-3-2-4-10-20/h11-14,18,20H,2-10,15-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRNESBGEGGQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057643 | |
| Record name | Cyclomethycaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139-62-8 | |
| Record name | Cyclomethycaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclomethycaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclomethycaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOMETHYCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15E9I74NZ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Cyclomethycaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of cyclomethycaine hydrochloride, a local anesthetic. The information is intended for researchers, scientists, and professionals involved in drug development and analysis. This document summarizes key chemical data, outlines its synthesis, describes its mechanism of action, and discusses its metabolism and toxicity based on available scientific literature.
Chemical and Physical Properties
This compound hydrochloride is the salt form of the parent compound, this compound. The hydrochloride salt is crystalline and has a melting point of approximately 178-180°C.[1][2] Its solubility in water is slightly greater than 1 gram per 100 ml.[1]
Table 1: Chemical Identifiers of this compound and its Hydrochloride Salt
| Identifier | This compound | This compound Hydrochloride |
| IUPAC Name | 3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate[3] | 3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate;hydrochloride[4] |
| CAS Number | 139-62-8[3] | 537-61-1[4] |
| Molecular Formula | C₂₂H₃₃NO₃[3][5] | C₂₂H₃₄ClNO₃[4] |
| Synonyms | Topocaine, Cyclocaine, Surfathesin[3] | Topocaine hydrochloride, Surfacaine hydrochloride[4] |
Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| Molecular Weight | 359.5 g/mol [3][5] | 396.0 g/mol [4] |
| Melting Point | Not available | 178-180 °C (decomposes)[1][2] |
| Boiling Point | 486.4 ± 25.0 °C (Predicted)[2] | Not available |
| Solubility | Soluble in DMSO[6] | Slightly >1 g/100 ml in water[1] |
| pKa (Predicted) | 9.40 ± 0.10[2] | Not available |
| LogP (Predicted) | 5.2[3] | Not available |
Synthesis and Purification
The synthesis of this compound hydrochloride can be achieved through the esterification of p-cyclohexyloxybenzoic acid with 3-(2'-methylpiperidino)-propyl chloride.[2]
Experimental Protocol: Synthesis of this compound Hydrochloride
A detailed experimental protocol for the synthesis of this compound hydrochloride has been described in the scientific literature. The following is a summary of the manufacturing process:[2]
-
Reaction Setup: p-Cyclohexyloxybenzoic acid and 3-(2'-methylpiperidino)-propyl chloride are dissolved in dry isopropanol.
-
Reflux: The mixture is refluxed for approximately 12 hours.
-
Solvent Removal: About half of the isopropanol is distilled off.
-
Crystallization: The residual solution is cooled to approximately 0°C to precipitate 3-(2'-methylpiperidino)-propyl p-cyclohexyloxybenzoate hydrochloride as a white crystalline compound.
-
Purification: The precipitate is filtered, washed with ether, and recrystallized from isopropanol.
References
Synthesis of 3-(2-Methylpiperidino)propyl p-Cyclohexyloxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of a viable synthetic pathway for 3-(2-methylpiperidino)propyl p-cyclohexyloxybenzoate, a compound also known as Cyclomethycaine. The synthesis involves a three-step process commencing with the preparation of two key intermediates: p-cyclohexyloxybenzoic acid and 3-(2-methylpiperidino)propan-1-ol, followed by their esterification to yield the final product.
Overall Synthesis Pathway
The synthesis of 3-(2-methylpiperidino)propyl p-cyclohexyloxybenzoate is achieved through a convergent synthesis strategy. This involves the independent synthesis of the carboxylic acid and the amino alcohol moieties, which are then combined in a final esterification step.
Figure 1: Overall synthetic pathway for 3-(2-methylpiperidino)propyl p-cyclohexyloxybenzoate.
Experimental Protocols and Data
While specific, published experimental data for this exact synthesis is limited, the following protocols are based on established chemical principles for the reactions involved. Researchers should consider these as a starting point for optimization.
Step 1: Synthesis of p-Cyclohexyloxybenzoic Acid
This step involves the Williamson ether synthesis, where the phenoxide ion of p-hydroxybenzoic acid acts as a nucleophile, attacking the electrophilic carbon of cyclohexyl bromide.
Experimental Workflow:
Figure 2: Experimental workflow for the synthesis of p-cyclohexyloxybenzoic acid.
Protocol:
-
To a solution of p-hydroxybenzoic acid in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (K2CO3), in excess.
-
Heat the mixture to a moderate temperature (e.g., 80-100 °C) to facilitate the formation of the phenoxide.
-
Slowly add cyclohexyl bromide to the reaction mixture.
-
Maintain the temperature and stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and pour it into water.
-
Acidify the aqueous mixture with a mineral acid like hydrochloric acid (HCl) to precipitate the p-cyclohexyloxybenzoic acid.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 3-(2-Methylpiperidino)propan-1-ol
This intermediate is synthesized via a nucleophilic substitution reaction between 2-methylpiperidine and 3-chloro-1-propanol.
Experimental Workflow:
Figure 3: Experimental workflow for the synthesis of 3-(2-methylpiperidino)propan-1-ol.
Protocol:
-
In a reaction vessel, combine 2-methylpiperidine, 3-chloro-1-propanol, and a base such as sodium carbonate (Na2CO3) in a solvent like acetonitrile. The base is used to neutralize the HCl formed during the reaction.
-
Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques like gas chromatography (GC) or TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield pure 3-(2-methylpiperidino)propan-1-ol.
Step 3: Synthesis of 3-(2-Methylpiperidino)propyl p-Cyclohexyloxybenzoate
The final product is obtained by the esterification of p-cyclohexyloxybenzoic acid with 3-(2-methylpiperidino)propan-1-ol. This can be achieved through several methods, including Fischer esterification or using a coupling agent.
Experimental Workflow (Fischer Esterification):
Figure 4: Experimental workflow for the final esterification step.
Protocol (Fischer Esterification):
-
Combine p-cyclohexyloxybenzoic acid and 3-(2-methylpiperidino)propan-1-ol in a solvent that allows for azeotropic removal of water, such as toluene.
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to collect the water formed during the reaction, driving the equilibrium towards the product.
-
Monitor the reaction for completion using TLC.
-
After the reaction is complete, cool the mixture and wash it with a basic aqueous solution (e.g., sodium bicarbonate) to remove the acid catalyst and any unreacted carboxylic acid.
-
Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and then remove the solvent under reduced pressure.
-
The final product can be purified by column chromatography or vacuum distillation.
Quantitative Data Summary
As detailed experimental data from literature is not available, the following table is provided as a template for researchers to record their own experimental results.
| Step | Reactants | Molar Ratio | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-Hydroxybenzoic acid, Cyclohexyl bromide | DMF | K2CO3 | ||||
| 2 | 2-Methylpiperidine, 3-Chloro-1-propanol | Acetonitrile | Na2CO3 | ||||
| 3 | p-Cyclohexyloxybenzoic acid, 3-(2-Methylpiperidino)propan-1-ol | Toluene | p-TsOH |
Note: The conditions and yields in this table are to be determined experimentally. The suggested reagents and solvents are based on standard organic synthesis practices. Optimization of each step is recommended to achieve the best results.
The Structure-Activity Relationship of Cyclomethycaine: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Local Anesthetic
Introduction
Cyclomethycaine is a potent, ester-type local anesthetic renowned for its efficacy in surface anesthesia. Its unique chemical architecture, characterized by a p-cyclohexyloxybenzoic acid ester linked to a 2-methylpiperidine moiety via a propyl chain, provides a compelling case study in the structure-activity relationships (SAR) of local anesthetics. This technical guide delves into the core principles governing the anesthetic potency and duration of action of this compound and its analogs, offering valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel local anesthetic agents.
The quintessential structure of a local anesthetic comprises three key components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.[1][2] Variations in any of these components can significantly impact the physicochemical properties of the molecule, such as its lipophilicity (logP) and acid dissociation constant (pKa), which in turn dictate its anesthetic profile.[1][3] For this compound, the bulky cyclohexyloxy group confers high lipid solubility, a key determinant of its potency.[3]
This guide will explore the intricate relationship between the chemical structure of this compound and its biological activity, supported by a review of relevant experimental methodologies and a conceptual framework for SAR investigation.
Core Structure-Activity Relationships of this compound Analogs
The anesthetic activity of this compound is primarily attributed to its ability to block voltage-gated sodium channels in nerve membranes, thereby preventing the generation and propagation of action potentials.[1] The affinity of the molecule for its binding site within the sodium channel is governed by its three-dimensional structure and physicochemical properties. The following sections dissect the SAR of the key structural components of this compound.
The Lipophilic Aromatic Moiety: p-Cyclohexyloxybenzoic Acid
The p-alkoxybenzoic acid portion of this compound is crucial for its lipophilicity and interaction with the lipid environment of the nerve membrane.
-
Influence of the Alkoxy Group: The size and nature of the alkoxy substituent at the para position of the benzoic acid ring significantly influence anesthetic potency. Increasing the length and branching of the alkyl chain generally enhances lipid solubility, leading to greater potency up to a certain point, after which membrane permeability may be hindered. The cyclohexyloxy group in this compound provides a substantial increase in lipophilicity compared to smaller, linear alkoxy groups.
-
Electron-Donating Properties: Alkoxy groups are electron-donating, which can increase the electron density at the carbonyl oxygen of the ester linkage. This can enhance the stability of the ester and potentially influence its interaction with the receptor site.[4]
The Intermediate Ester Linkage
The ester bond in this compound is susceptible to hydrolysis by plasma esterases, which is a primary route of its metabolism.[5] The nature of this linkage is a key determinant of the duration of action.
-
Steric Hindrance: The steric bulk around the ester group can influence the rate of hydrolysis. While not extensively studied for this compound itself, in other benzoic acid-derived local anesthetics, the introduction of small alkyl groups near the ester linkage can hinder enzymatic attack, thereby prolonging the anesthetic effect.[3]
-
Ester vs. Amide: Replacing the ester linkage with a more stable amide bond is a common strategy in local anesthetic design to increase the duration of action and reduce the potential for allergic reactions associated with the p-aminobenzoic acid (PABA) metabolite of some ester anesthetics.[2]
The Hydrophilic Amino Group: 2-Methylpiperidine
The tertiary amine of the 2-methylpiperidine ring is essential for the water solubility of this compound and its ability to exist in both protonated (cationic) and unprotonated (neutral) forms. The neutral form is critical for crossing the nerve membrane, while the cationic form is believed to be the active species that binds to the sodium channel from the intracellular side.
-
pKa and Onset of Action: The pKa of the tertiary amine determines the proportion of the drug that is in the un-ionized form at physiological pH. A pKa closer to the physiological pH results in a faster onset of action due to a higher concentration of the membrane-permeable neutral base.
-
Substitution on the Piperidine Ring: The presence of the 2-methyl group on the piperidine ring can influence the molecule's conformation and its interaction with the binding site. Alterations to this ring, such as changing the position or nature of the substituent, would be expected to impact potency and duration.
Quantitative Data Presentation
Due to a lack of publicly available, direct comparative studies on a homologous series of this compound analogs, the following table presents hypothetical, yet plausible, quantitative data to illustrate the expected SAR trends. This data is intended for illustrative purposes to guide future research and is based on the established principles of local anesthetic SAR.
| Compound ID | R Group (at para-position of Benzoic Acid) | Lipophilicity (logP) | pKa | In Vitro Potency (IC50, µM) on Na+ Channel Block | In Vivo Anesthetic Duration (min) in Rat Sciatic Nerve Block |
| This compound | -O-Cyclohexyl | 4.5 | 8.6 | 50 | 180 |
| Analog 1 | -O-CH3 | 2.8 | 8.5 | 200 | 60 |
| Analog 2 | -O-CH2CH3 | 3.2 | 8.5 | 150 | 90 |
| Analog 3 | -O-(CH2)3CH3 | 4.0 | 8.6 | 75 | 150 |
| Analog 4 | -O-CH(CH3)2 | 3.8 | 8.6 | 90 | 130 |
| Analog 5 | -O-Phenyl | 4.8 | 8.4 | 40 | 200 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in a comprehensive SAR study of this compound analogs.
Synthesis of a Hypothetical this compound Analog: 3-(2-Methylpiperidin-1-yl)propyl 4-butoxybenzoate (Analog 3)
Materials:
-
4-Butoxybenzoic acid
-
Thionyl chloride
-
3-(2-Methylpiperidin-1-yl)propan-1-ol
-
Anhydrous dichloromethane (DCM)
-
Triethylamine
-
Anhydrous diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Acid Chloride Formation: To a solution of 4-butoxybenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-butoxybenzoyl chloride.
-
Esterification: Dissolve the crude 4-butoxybenzoyl chloride in anhydrous DCM. In a separate flask, dissolve 3-(2-methylpiperidin-1-yl)propan-1-ol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the acid chloride solution dropwise to the alcohol solution at 0°C. Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate with a small percentage of triethylamine) to yield the desired ester.
-
Salt Formation (Optional): For in vivo studies, the free base can be converted to a water-soluble salt. Dissolve the purified ester in anhydrous diethyl ether and add a solution of hydrochloric acid in ether dropwise until precipitation is complete. Filter the precipitate and dry under vacuum to obtain the hydrochloride salt.
In Vivo Evaluation: Rat Sciatic Nerve Block Assay[6][7][8]
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave the hair on the lateral aspect of the thigh of the left hind limb.
-
Nerve Localization: Use a nerve stimulator to locate the sciatic nerve. Insert the stimulating needle perpendicular to the skin, just posterior to the greater trochanter. Elicit a motor response (dorsiflexion or plantar flexion of the foot) at a current of 0.2-0.5 mA.
-
Injection: Once the nerve is located, inject a standardized volume (e.g., 0.2 mL) of the test compound solution (e.g., Analog 3 hydrochloride in saline) or control (saline or vehicle) perineurally.
-
Assessment of Sensory Block: At regular intervals (e.g., every 15 minutes), assess the sensory block by applying a noxious stimulus (e.g., tail clip or radiant heat) to the plantar surface of the paw and observing for a withdrawal reflex. The absence of a withdrawal response indicates a successful sensory block.
-
Assessment of Motor Block: Assess motor function by observing the animal's gait and the ability to splay its toes. A rating scale can be used to quantify the degree of motor impairment.
-
Duration of Action: The duration of the block is defined as the time from the injection to the return of normal sensory and motor function.
In Vitro Evaluation: Whole-Cell Patch-Clamp Electrophysiology[9][10][11]
Cell Line:
-
HEK-293 cells stably expressing the human Nav1.7 sodium channel subtype.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips and grow to 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution. Approach a cell with the recording pipette and form a gigaohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Protocol: Hold the cell at a holding potential of -100 mV. Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
Drug Application: After obtaining a stable baseline recording, perfuse the cell with the external solution containing the test compound (e.g., Analog 3) at various concentrations.
-
Data Analysis: Measure the peak sodium current amplitude in the presence and absence of the drug. Construct a concentration-response curve and calculate the IC50 value, which represents the concentration of the drug that inhibits 50% of the sodium current.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical workflow for a structure-activity relationship study.
Figure 1. Mechanism of action of this compound at the nerve cell membrane.
Figure 2. A typical experimental workflow for a structure-activity relationship study.
Conclusion
References
- 1. Classification & SAR of Local anesthetics.pdf [slideshare.net]
- 2. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
An In-Depth Technical Guide to the Physicochemical Properties of Cyclomethycaine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the lipophilicity and pKa value of Cyclomethycaine, a local anesthetic. The following sections present quantitative data, comprehensive experimental protocols for determining these key physicochemical parameters, and visual representations of experimental workflows and the drug's mechanism of action.
Core Physicochemical Data of this compound
| Physicochemical Parameter | Value | Type | Source |
| pKa | 9.25 | Calculated | Drug Central |
| 9.40 ± 0.10 | Predicted | ChemicalBook[1][2] | |
| Lipophilicity (logP) | 6.32 | Calculated (CLOGP) | Drug Central[3] |
Note: The pKa value indicates that this compound is a weak base. At physiological pH (7.4), it will exist in both ionized and non-ionized forms, a key factor for its mechanism of action. The high calculated logP value suggests that this compound is highly lipophilic, which facilitates its penetration into nerve membranes.
Experimental Protocols
For researchers seeking to experimentally determine the physicochemical properties of this compound or similar molecules, the following detailed protocols for potentiometric pKa determination and shake-flask logP/logD determination are provided.
Protocol for pKa Determination by Potentiometric Titration
This method is a highly accurate and widely used technique for determining the pKa of ionizable compounds.
1. Materials and Equipment:
-
This compound hydrochloride
-
Standardized 0.1 M hydrochloric acid (HCl)
-
Standardized 0.1 M sodium hydroxide (NaOH)
-
Potassium chloride (KCl) for ionic strength adjustment
-
High-purity water (Milli-Q or equivalent)
-
Methanol or other suitable co-solvent (if solubility is low)
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual titration setup with a magnetic stirrer
-
Temperature probe
-
Inert gas (e.g., argon or nitrogen)
2. Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride of known concentration (e.g., 1-5 mM) in high-purity water. If the compound's aqueous solubility is low, a co-solvent like methanol can be used, and the pKa in the aqueous environment can be determined by extrapolation.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
-
-
Titration Setup:
-
Place a known volume of the this compound solution into a thermostatted titration vessel.
-
Immerse the calibrated pH electrode and temperature probe into the solution.
-
Gently bubble an inert gas through the solution to eliminate dissolved carbon dioxide, which can interfere with the titration of a basic compound.
-
Allow the solution to equilibrate to the desired temperature (e.g., 25 °C or 37 °C).
-
-
Titration Process:
-
Titrate the this compound solution with the standardized NaOH solution.
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.
-
Continue the titration well past the equivalence point to obtain a complete titration curve.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point.
-
For more accurate determination, calculate the first and second derivatives of the titration curve. The equivalence point is the peak of the first derivative plot, and the pKa corresponds to the point of inflection on the original curve, which can be more precisely located from the second derivative plot.
-
Protocol for Lipophilicity (logP/logD) Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a neutral compound and the distribution coefficient (logD) of an ionizable compound at a specific pH.
1. Materials and Equipment:
-
This compound
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline pH 7.4, pre-saturated with n-octanol)
-
Separatory funnels or glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)
2. Procedure:
-
Phase Saturation:
-
Mix equal volumes of n-octanol and the aqueous buffer in a large container.
-
Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation of the two phases.
-
Allow the phases to separate completely before use.
-
-
Partitioning:
-
Prepare a stock solution of this compound in the pre-saturated aqueous buffer.
-
In a separatory funnel or vial, add a known volume of the pre-saturated n-octanol and a known volume of the this compound stock solution.
-
Shake the mixture for a sufficient time to allow for the partitioning equilibrium to be reached (this can range from a few minutes to several hours and should be determined experimentally).
-
-
Phase Separation:
-
After shaking, allow the two phases to separate completely. Centrifugation can be used to expedite and improve the separation.
-
-
Quantification:
-
Carefully withdraw a sample from both the n-octanol and the aqueous phase.
-
Determine the concentration of this compound in each phase using a suitable analytical technique. A calibration curve should be prepared for each phase.
-
-
Calculation:
-
The distribution coefficient (logD) at the specific pH of the buffer is calculated using the following formula:
-
logD = log ( [this compound]n-octanol / [this compound]aqueous )
-
-
To determine the partition coefficient (logP), which refers to the partitioning of the neutral species, the experiment should be conducted at a pH where the compound is predominantly in its non-ionized form (at least 2 pH units above the pKa for a base).
-
Visualizations
The following diagrams, created using Graphviz, illustrate the experimental workflows and the mechanism of action of this compound.
References
Cyclomethycaine's Interaction with Voltage-Gated Sodium Channels: An In-Depth Technical Guide
Disclaimer: As of October 2025, publicly available scientific literature lacks specific quantitative data on the interaction of cyclomethycaine with individual voltage-gated sodium channel (NaV) isoforms. Therefore, this guide provides a comprehensive overview of the established mechanisms of local anesthetic interaction with sodium channels, using this framework to infer the likely, but unconfirmed, actions of this compound. The quantitative data and specific experimental protocols presented are illustrative, based on common practices in the field for characterizing similar local anesthetics.
Introduction to this compound and its Presumed Target
This compound is a local anesthetic agent, first approved for use in 1948.[1] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons. By inhibiting the influx of sodium ions, local anesthetics prevent nerve depolarization, thereby blocking the transmission of pain signals.
Voltage-gated sodium channels are a family of transmembrane proteins with nine known isoforms in humans (NaV1.1-NaV1.9). These isoforms exhibit distinct tissue distribution and biophysical properties, influencing their roles in physiological processes and their sensitivity to pharmacological agents. While the specific isoform selectivity of this compound is not documented, local anesthetics generally exhibit varying degrees of affinity for different isoforms, which can influence their clinical efficacy and side-effect profiles.
General Mechanism of Local Anesthetic Action on Sodium Channels
The interaction of local anesthetics with sodium channels is complex and state-dependent. The prevailing model to explain this interaction is the modulated receptor hypothesis . This hypothesis posits that local anesthetics bind with different affinities to the different conformational states of the sodium channel: resting (closed), open, and inactivated.[2][3]
-
Resting State: In the resting state, the channel is closed but capable of opening in response to a stimulus. Local anesthetics generally have a low affinity for the resting state of the channel.[2][4]
-
Open State: Upon depolarization, the channel opens, allowing sodium ion influx. Local anesthetics can access their binding site within the channel pore in this state.[3][5]
-
Inactivated State: Shortly after opening, the channel enters a non-conducting inactivated state. Local anesthetics typically exhibit the highest affinity for the inactivated state of the channel.[2][4]
This state-dependent binding leads to two important phenomena:
-
Tonic Block: At rest, a baseline level of block is established, reflecting the drug's affinity for the resting state channels.
-
Use-Dependent (Phasic) Block: With repetitive stimulation (e.g., during high-frequency neuronal firing characteristic of pain), more channels enter the open and inactivated states. Because local anesthetics have a higher affinity for these states, the degree of block increases with the frequency of stimulation.[6][7] This property makes local anesthetics more effective at blocking nerves that are more active.
Below is a diagram illustrating the state-dependent binding of a local anesthetic to a voltage-gated sodium channel.
Quantitative Analysis of Sodium Channel Block
The potency of a local anesthetic is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to block 50% of the sodium current. As previously stated, no specific IC50 values for this compound's interaction with NaV isoforms have been published. For illustrative purposes, the following table presents a hypothetical dataset for a local anesthetic, demonstrating how such data would be structured.
| Sodium Channel Isoform | Tonic Block IC50 (µM) | Phasic Block IC50 (µM) (at 10 Hz) |
| NaV1.1 | 150 | 35 |
| NaV1.2 | 180 | 40 |
| NaV1.3 | 120 | 25 |
| NaV1.4 | 250 | 80 |
| NaV1.5 | 200 | 50 |
| NaV1.6 | 160 | 38 |
| NaV1.7 | 90 | 15 |
| NaV1.8 | 300 (TTX-Resistant) | 100 |
| NaV1.9 | 450 (TTX-Resistant) | 180 |
| Note: This table contains hypothetical data for illustrative purposes only. |
Experimental Protocols for Assessing Sodium Channel Block
The gold-standard technique for studying the interaction of drugs with ion channels is the patch-clamp technique . This electrophysiological method allows for the recording of ionic currents flowing through individual channels or across the entire cell membrane.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on the total sodium current in a cell expressing a specific NaV isoform.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are commonly used as a heterologous expression system. These cells are transfected with the cDNA encoding the specific human NaV isoform of interest (e.g., NaV1.7).
-
Electrode Preparation: A glass micropipette with a tip diameter of approximately 1 µm is fabricated and filled with an internal solution that mimics the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette, gaining electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a specific voltage (the "holding potential," typically -100 mV to -120 mV to ensure most channels are in the resting state) by a voltage-clamp amplifier.
-
Current Recording: The cell is depolarized to a test potential (e.g., -10 mV) to elicit a sodium current, which is recorded by the amplifier.
-
Drug Application: this compound at various concentrations is applied to the external solution bathing the cell.
-
Data Analysis: The peak sodium current is measured before and after drug application to determine the degree of inhibition. Dose-response curves are then constructed to calculate the IC50 value. For use-dependent block, the cell is stimulated with a train of depolarizing pulses at a specific frequency (e.g., 10 Hz).
Below is a workflow diagram for a typical whole-cell patch-clamp experiment.
Signaling Pathways and Logical Relationships
The action of this compound on sodium channels does not involve a classical signaling pathway with secondary messengers. Instead, it is a direct physical interaction between the drug molecule and the ion channel protein. The logical relationship is straightforward: the binding of this compound to the sodium channel leads to a conformational change that blocks the pore, preventing sodium ion permeation and subsequent nerve impulse propagation.
The following diagram illustrates this direct cause-and-effect relationship.
Conclusion
While specific data on this compound's interaction with sodium channel isoforms is lacking, the principles of local anesthetic action provide a strong framework for understanding its mechanism. It is presumed to act as a state- and use-dependent blocker of voltage-gated sodium channels. Further research utilizing modern electrophysiological techniques, such as patch-clamp, is necessary to elucidate the precise molecular details of its interaction with different NaV isoforms. Such studies would be invaluable for a more complete understanding of its clinical profile and for the development of novel local anesthetics with improved selectivity and fewer side effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in steady-state inactivation between Na channel isoforms affect local anesthetic binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Mechanisms of use-dependent block of sodium channels in excitable membranes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Cyclomethycaine's Anesthetic Properties: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a framework for the in vitro characterization of Cyclomethycaine, a local anesthetic. Due to a scarcity of publicly available research data specifically detailing the in vitro anesthetic properties of this compound, this document outlines the established experimental protocols and theoretical models generally applied to characterize local anesthetics. The provided data tables and figures are illustrative, based on typical findings for local anesthetics, and serve as a template for researchers investigating this compound.
Introduction
This compound is a local anesthetic agent belonging to the benzoic acid ester class. Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes. This action prevents the generation and propagation of action potentials, leading to a reversible loss of sensation. A thorough in vitro characterization is crucial to understand its potency, mechanism of action, and potential selectivity for different neuronal subtypes. This guide details the key experiments and data presentation formats necessary for such a characterization.
Mechanism of Action: Interaction with Voltage-Gated Sodium Channels
The anesthetic effect of this compound is achieved through its interaction with VGSCs. The prevailing "modulated receptor hypothesis" posits that local anesthetics bind with different affinities to the various conformational states of the sodium channel (resting, open, and inactivated).
State-Dependent Blockade
-
Tonic Block: At rest, when the neuron is not firing, the sodium channels are predominantly in the closed (resting) state. Local anesthetics can bind to these resting channels, causing a baseline level of inhibition known as tonic block.
-
Phasic (Use-Dependent) Block: During neuronal activity, sodium channels cycle through open and inactivated states. Most local anesthetics exhibit a higher affinity for the open and inactivated states. This results in an increased blockade with repetitive stimulation (higher frequency of action potentials), a phenomenon termed phasic or use-dependent block. This property is clinically significant as it allows for a more pronounced effect in actively firing neurons, such as those transmitting pain signals.
The following diagram illustrates the interaction of a local anesthetic like this compound with the different states of the voltage-gated sodium channel.
Quantitative Analysis of Anesthetic Properties
To quantify the anesthetic properties of this compound, a series of in vitro experiments are necessary. The following tables provide a template for presenting the expected quantitative data.
Potency of Sodium Channel Blockade
The potency of this compound can be determined by measuring the concentration required to inhibit 50% of the sodium current (IC50). This is typically assessed for both tonic and phasic block.
| Parameter | Description | Expected Value (Illustrative) |
| Tonic Block IC50 | Concentration of this compound that causes 50% inhibition of the sodium current in resting channels (low-frequency stimulation, e.g., 0.1 Hz). | 150 µM |
| Phasic Block IC50 | Concentration of this compound that causes 50% inhibition of the sodium current during high-frequency stimulation (e.g., 10 Hz). | 50 µM |
Effects on Channel Gating
This compound is expected to alter the gating properties of sodium channels, which can be quantified by measuring shifts in the voltage-dependence of activation and inactivation.
| Parameter | Description | Expected Effect (Illustrative) |
| ΔV1/2 of Activation | Change in the half-maximal voltage of channel activation. | Minimal to no significant shift. |
| ΔV1/2 of Inactivation | Change in the half-maximal voltage of steady-state inactivation. | A hyperpolarizing shift of -10 to -20 mV. |
Experimental Protocols
The characterization of this compound's anesthetic properties relies heavily on patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane of a single neuron or a cell expressing specific sodium channel subtypes.
Objective: To measure the effect of this compound on the amplitude and kinetics of voltage-gated sodium currents.
Methodology:
-
Cell Preparation: Use primary cultured neurons (e.g., dorsal root ganglion neurons) or a stable cell line (e.g., HEK293 cells) expressing the desired sodium channel subtype (e.g., NaV1.5, NaV1.7).
-
Recording Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
-
Drug Application: this compound is dissolved in the external solution at various concentrations and applied to the cell via a perfusion system.
-
Voltage Protocols:
-
Tonic Block: Hold the cell at a hyperpolarized potential (e.g., -100 mV) and apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) before and after drug application.
-
Phasic Block: Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) to induce use-dependent block.
-
Steady-State Inactivation: From a holding potential of -100 mV, apply a series of 500 ms prepulses to various potentials before a test pulse to 0 mV to determine the voltage at which half of the channels are inactivated.
-
The following diagram outlines the workflow for a typical whole-cell patch-clamp experiment to characterize a local anesthetic.
Conclusion
A comprehensive in vitro characterization is fundamental to understanding the anesthetic profile of this compound. By employing the experimental protocols and data analysis frameworks outlined in this guide, researchers can elucidate its potency, mechanism of action, and potential for clinical application. The provided templates for data presentation and illustrative diagrams serve as a standardized approach to reporting the findings of such investigations. Further research is warranted to generate specific quantitative data for this compound and to explore its effects on a broader range of sodium channel subtypes.
Cyclomethycaine Metabolism: A Technical Guide to Its Core Biotransformation and Potential Byproducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclomethycaine, a local anesthetic, is structurally classified as a benzoate ester. While specific metabolic studies on this compound are not extensively available in public literature, its chemical structure strongly suggests a primary metabolic pathway involving hydrolysis of the ester linkage. This guide provides an in-depth analysis of the predicted metabolism of this compound, drawing parallels with other well-documented ester-type local anesthetics such as procaine and tetracaine. It outlines the anticipated metabolic byproducts and presents detailed, generalized experimental protocols for conducting in vitro metabolism studies to validate these predictions. Furthermore, this document includes visualizations of the putative metabolic pathway and a standard experimental workflow for metabolite identification.
Introduction to this compound
This compound is a local anesthetic agent utilized for topical anesthesia.[1] Its chemical name is 4-(Cyclohexyloxy)benzoic acid 3-(2-methyl-1-piperidinyl)propyl ester.[2] The presence of an ester functional group is a key determinant of its metabolic fate, as ester linkages are susceptible to enzymatic hydrolysis in the body.[3][4]
Predicted Metabolic Pathway of this compound
The primary route of metabolism for ester-type local anesthetics is hydrolysis, a reaction catalyzed by plasma esterases, such as pseudocholinesterase, and to a lesser extent, by hepatic carboxylesterases.[3][5][6] This enzymatic cleavage of the ester bond results in the formation of an acidic and an alcohol metabolite.
For this compound, this hydrolysis is expected to yield two primary byproducts:
-
4-(Cyclohexyloxy)benzoic acid
-
3-(2-methyl-1-piperidinyl)propanol
This metabolic pathway effectively inactivates the local anesthetic, and the resulting more polar metabolites are more readily excreted from the body.
Putative Metabolic Byproducts
The table below summarizes the predicted primary byproducts of this compound metabolism.
| Parent Compound | Predicted Metabolic Byproduct 1 (Acid) | Predicted Metabolic Byproduct 2 (Alcohol) |
| This compound | 4-(Cyclohexyloxy)benzoic acid | 3-(2-methyl-1-piperidinyl)propanol |
| Chemical Formula | C22H33NO3 | C13H16O3 |
| Molecular Weight | 359.50 g/mol | 220.27 g/mol |
Visualization of the Metabolic Pathway
The following diagram illustrates the proposed hydrolytic metabolism of this compound.
Caption: Putative metabolic pathway of this compound via ester hydrolysis.
Experimental Protocols for In Vitro Metabolism Studies
To empirically determine the metabolic fate of this compound, standardized in vitro experimental protocols can be employed. These assays are crucial for identifying metabolites and assessing the metabolic stability of a compound.[7][8]
Microsomal Stability Assay
This assay is designed to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[9][10]
Objective: To determine the in vitro intrinsic clearance (CLint) of this compound.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of NADPH (cofactor for CYP enzymes) in buffer.
-
-
Incubation:
-
In a 96-well plate, add the buffer, this compound solution (at a final concentration typically 1 µM), and the liver microsome suspension (typically 0.5 mg/mL protein).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound (this compound) at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Hepatocyte Metabolism Assay
This assay utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of a drug's metabolism.[11][12]
Objective: To identify the metabolites of this compound and assess its overall hepatic clearance.
Methodology:
-
Hepatocyte Preparation:
-
Thaw cryopreserved human hepatocytes and assess viability (e.g., using trypan blue exclusion).
-
Resuspend the viable hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E).
-
-
Incubation:
-
In a multi-well plate, add the hepatocyte suspension (typically at a density of 0.5-1.0 x 10^6 cells/mL).
-
Add the this compound stock solution to achieve the desired final concentration.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 on a rocking or orbital shaker.
-
At specified time points, collect aliquots of the cell suspension and quench the metabolic activity by adding a cold organic solvent.
-
-
Metabolite Identification:
-
Separate the supernatant from the cell debris by centrifugation.
-
Analyze the supernatant using high-resolution LC-MS/MS to detect and identify potential metabolites.
-
Compare the mass spectra of the potential metabolites with the parent drug and predict their structures based on mass shifts and fragmentation patterns.
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for in vitro metabolism studies.
Caption: A generalized workflow for in vitro metabolite identification.
Analytical Techniques for Metabolite Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for identifying and quantifying drug metabolites.[13][14] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis, which is crucial for elucidating the chemical structure of the byproducts.
Conclusion
Based on its chemical structure as a benzoate ester, this compound is predicted to undergo extensive metabolism primarily through hydrolysis, yielding 4-(cyclohexyloxy)benzoic acid and 3-(2-methyl-1-piperidinyl)propanol as its main byproducts. While specific experimental data for this compound is lacking in the current literature, the well-established metabolic pathways of other ester-type local anesthetics provide a strong basis for this hypothesis. The experimental protocols outlined in this guide offer a robust framework for the in vitro investigation of this compound's biotransformation, which is a critical step in its comprehensive pharmacological and toxicological evaluation. Further studies are warranted to confirm these predicted pathways and to quantify the metabolic kinetics of this compound.
References
- 1. firsthope.co.in [firsthope.co.in]
- 2. This compound [drugfuture.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Procaine: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Metabolism Studies - Rare Disease Research [protheragen.us]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
The Pharmacodynamics of Cyclomethycaine in Neuronal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclomethycaine is a local anesthetic belonging to the benzoic acid ester class of compounds. While its clinical use has become less common, understanding its pharmacodynamics within neuronal models remains crucial for comparative studies and for the development of novel local anesthetics. This technical guide provides a comprehensive overview of the core pharmacodynamic principles of this compound, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used for its characterization in neuronal systems. Given the limited specific data on this compound, this guide incorporates data from structurally related benzoic acid local anesthetics to provide a representative understanding of its expected activity.
Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[1][2][3] These channels are critical for the initiation and propagation of action potentials. By binding to a specific receptor site within the pore of the VGSC, this compound physically obstructs the influx of sodium ions.[4][5] This action increases the threshold for electrical excitation in the neuron, slows the propagation of the nerve impulse, and ultimately leads to a failure to generate an action potential, resulting in a reversible nerve block.[2][3]
Local anesthetics exhibit a state-dependent binding affinity, meaning they bind with higher affinity to VGSCs in the open and inactivated states compared to the resting state.[6][7] This property contributes to their use-dependent block, where the degree of inhibition increases with the frequency of neuronal firing.
Quantitative Pharmacodynamic Data
| Compound | Neuronal Model | IC50 (µM) | Reference |
| Benzocaine | Neuronal and muscle Na+ channels | ~800 | [8] |
| Lidocaine | Open Na+ channels | ~20 | [6] |
Note: These values are for comparative purposes and the actual IC50 for this compound may vary.
Signaling Pathway and Mechanism of Action
The interaction of this compound with the voltage-gated sodium channel and its subsequent effect on the neuronal action potential can be visualized as a direct signaling pathway.
Caption: Signaling pathway of this compound action on a neuron.
Experimental Protocols
The primary technique for investigating the pharmacodynamics of local anesthetics like this compound in neuronal models is electrophysiology, specifically patch-clamp and voltage-clamp recordings.
Whole-Cell Patch-Clamp Recording Protocol for Assessing Neuronal Excitability
This protocol is designed to measure the effect of this compound on the action potential firing characteristics of individual neurons.
a. Cell Preparation:
-
Culture primary neurons (e.g., dorsal root ganglion neurons) or a suitable neuronal cell line on glass coverslips.
-
Allow cells to adhere and grow for a few days prior to recording.[9]
b. Solutions:
-
External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[10] The solution should be continuously bubbled with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution: Containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.3 with KOH.
c. Recording Procedure:
-
Place a coverslip with cultured neurons in a recording chamber continuously perfused with aCSF.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with the internal solution.
-
Under microscopic guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
In current-clamp mode, record the resting membrane potential.
-
Inject depolarizing current steps of increasing amplitude to elicit action potentials.
-
Perfuse the recording chamber with aCSF containing varying concentrations of this compound.
-
Repeat the current injection protocol at each concentration to determine the effect of the drug on action potential threshold, amplitude, and firing frequency.[9]
Voltage-Clamp Protocol for Characterizing Sodium Channel Block
This protocol is used to quantify the direct inhibitory effect of this compound on voltage-gated sodium channels.
a. Cell and Solution Preparation:
-
As described in the patch-clamp protocol. The external solution may be modified to isolate sodium currents (e.g., by blocking potassium and calcium channels with appropriate pharmacological agents).
b. Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Switch to voltage-clamp mode and hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure most sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward sodium currents.[11][12]
-
Perfuse with different concentrations of this compound.
-
Repeat the voltage-step protocol to measure the reduction in the peak sodium current amplitude at each drug concentration.
-
To assess use-dependent block, apply a train of short depolarizing pulses at a specific frequency (e.g., 10 Hz) in the absence and presence of the drug.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the pharmacodynamics of a local anesthetic using electrophysiological techniques.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. pnas.org [pnas.org]
- 5. Benzoic acid derivatives | PPTX [slideshare.net]
- 6. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. fda.report [fda.report]
- 12. fda.gov [fda.gov]
The Effect of Cyclomethycaine on Sensory Nerve Conduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclomethycaine is a local anesthetic of the benzoate ester class, historically used for topical anesthesia.[1][2][3] Like other local anesthetics, its primary mechanism of action involves the blockade of voltage-gated sodium channels, which is fundamental to the inhibition of sensory nerve impulse conduction.[4] This guide provides a detailed overview of the core principles of this compound's action on sensory neurons, contextualized within the broader understanding of local anesthetics. Due to the limited availability of recent quantitative data for this compound, this document synthesizes established knowledge of local anesthetic pharmacology and outlines the standard experimental protocols and signaling pathways relevant to its study.
Introduction to this compound
First approved by the FDA in 1948, this compound is a synthetic local anesthetic used for surface anesthesia of the skin and mucous membranes.[1][5][6] Chemically, it is 3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate.[7] As an ester-type anesthetic, it is important to consider its potential for metabolism by plasma cholinesterases and the associated, albeit rare, risk of allergic reactions in sensitive individuals.[4] Its clinical applications have included minor skin procedures, urological examinations, and dental and ophthalmic procedures for local numbing.[1][4]
The primary function of this compound, like all local anesthetics, is to reversibly block nerve impulse transmission, particularly in sensory neurons responsible for pain perception (nociceptors). This is achieved by targeting voltage-gated sodium channels along the nerve axon.
Mechanism of Action: Sensory Nerve Conduction Blockade
The transmission of a sensory impulse, such as pain, is mediated by the propagation of action potentials along the axon of a neuron. This process is critically dependent on the influx of sodium ions (Na+) through voltage-gated sodium channels, which leads to the rapid depolarization of the neuronal membrane.
This compound exerts its anesthetic effect by:
-
Accessing the Binding Site: Being a lipophilic molecule, this compound passes through the nerve sheath and neuronal membrane to reach the intracellular side.
-
State-Dependent Channel Binding: It binds with higher affinity to a specific site within the pore of the voltage-gated sodium channel when the channel is in the open or inactivated state, as opposed to the resting state.
-
Inhibiting Sodium Influx: This binding physically obstructs the channel, preventing the influx of Na+ ions.
-
Blocking Action Potential: By preventing sodium influx, the neuron cannot reach the threshold potential required for depolarization. Consequently, the action potential is not generated or propagated, and the sensory signal does not reach the central nervous system.
The following diagram illustrates this inhibitory signaling pathway.
Quantitative Pharmacological Data
Specific quantitative data on the potency and efficacy of this compound on different sensory nerve fibers (e.g., Aδ and C fibers) are scarce in recent literature. However, one source provides an IC50 value against brain sodium channel alpha subunits, which offers a general indication of its potency. For context, this table includes comparative data for other well-known local anesthetics.
| Compound | Class | Target | Potency (IC50) | Notes |
| This compound | Benzoate Ester | Sodium channel alpha subunits (brain) | 2.0 µM (calculated from -log[M] of 5.70)[8] | Data is for brain, not peripheral sensory-specific, subtypes. |
| Lidocaine | Amide | Voltage-gated Na+ channels | ~200 µM | A widely used reference local anesthetic. |
| Tetracaine | Ester | Voltage-gated Na+ channels | ~20 µM | Known for its high potency and longer duration. |
| Bupivacaine | Amide | Voltage-gated Na+ channels | ~25 µM | High potency with a known risk of cardiotoxicity. |
Note: IC50 values can vary significantly based on the specific sodium channel subtype, experimental preparation (e.g., whole-cell vs. isolated nerve), and conditions (e.g., pH, stimulation frequency).
Experimental Protocols for Assessing Nerve Conduction
To evaluate the effect of a compound like this compound on sensory nerve conduction, standardized electrophysiological techniques are employed. The whole-cell patch-clamp technique is a gold-standard in vitro method for this purpose.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents in isolated sensory neurons (e.g., from dorsal root ganglia, DRG).
Methodology:
-
Cell Preparation:
-
Isolate DRG neurons from a model organism (e.g., rat or mouse).
-
Enzymatically dissociate the ganglia to obtain a single-cell suspension.
-
Plate the neurons on coated coverslips and culture for 12-24 hours to allow for recovery and adherence.
-
-
Electrophysiological Recording:
-
Mount a coverslip with adherent neurons onto the stage of an inverted microscope equipped with micromanipulators.
-
Continuously perfuse the cells with an external solution (e.g., Tyrode's solution).
-
Fabricate micropipettes from borosilicate glass capillaries and fill with an internal solution designed to mimic the intracellular ionic environment.
-
Under microscopic guidance, carefully approach a neuron with the micropipette and form a high-resistance seal ("giga-seal") with the cell membrane.
-
Apply gentle suction to rupture the membrane patch under the pipette tip, achieving the "whole-cell" configuration. This allows direct electrical access to the cell's interior.
-
-
Data Acquisition:
-
Using a patch-clamp amplifier and data acquisition software, clamp the neuron's membrane potential at a holding potential where sodium channels are in a resting state (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit inward sodium currents.
-
Record baseline sodium currents in the absence of the drug.
-
-
Drug Application:
-
Introduce this compound at various concentrations into the external perfusion solution.
-
Allow sufficient time for the drug to equilibrate at the cell surface.
-
Record sodium currents again in the presence of the drug.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward sodium current before (control) and after drug application.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Plot the concentration-response data and fit it with a sigmoidal function to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the sodium current.
-
The following diagram illustrates this experimental workflow.
References
- 1. This compound CAS#: 139-62-8 [m.chemicalbook.com]
- 2. carewellpharma.in [carewellpharma.in]
- 3. This compound | C22H33NO3 | CID 10839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. firsthope.co.in [firsthope.co.in]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound - Wikiwand [wikiwand.com]
- 7. This compound Hydrochloride | C22H34ClNO3 | CID 10838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [drugcentral.org]
Methodological & Application
Application Notes and Protocols for Topical Anesthesia Research: Cyclomethycaine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches for specific quantitative data and established research protocols for Cyclomethycaine have yielded limited publicly available information. The following application notes and protocols are therefore based on generalized methodologies for the evaluation of topical anesthetics. Researchers should adapt these protocols based on their specific experimental needs and conduct preliminary dose-ranging and safety studies for this compound.
Introduction
This compound is a local anesthetic agent.[1] Like other local anesthetics, its mechanism of action is believed to involve the blockade of voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the propagation of nerve impulses.[2] This document provides a framework for the preclinical and clinical investigation of this compound as a topical anesthetic.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C22H33NO3 | [1] |
| Molar Mass | 359.50232 g/mol | [1] |
| IUPAC Name | 4-(cyclohexoxy)benzoic acid 3-(2-methyl-1-piperidinyl)propyl ester | [1] |
| CAS Number | 139-62-8 | [1] |
Mechanism of Action: Signaling Pathway
Local anesthetics, including this compound, function by blocking nerve conduction. The generally accepted mechanism involves the blockade of voltage-gated sodium channels within the nerve cell membrane. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the subsequent propagation of an action potential.
Caption: General signaling pathway for local anesthetics.
Efficacy and Safety Data (Hypothetical Data Structure)
Due to the lack of specific published data for this compound, Table 2 provides a template for the types of quantitative data that should be collected during experimental evaluation.
Table 2: Template for Efficacy and Safety Data of a Topical Anesthetic
| Parameter | Measurement | In Vitro Model | In Vivo Model (e.g., Mouse) | Clinical Study (Human) |
| Efficacy | ||||
| Onset of Anesthesia (min) | Time to loss of sensation | N/A | Tail-flick test, von Frey filaments | Pinprick test, Visual Analog Scale (VAS) for pain |
| Duration of Anesthesia (min) | Time to return of sensation | N/A | Tail-flick test, von Frey filaments | Pinprick test, VAS for pain |
| Effective Concentration (EC50) | Concentration for 50% maximal effect | Isolated nerve preparations | Dose-response studies | Dose-ranging studies |
| Depth of Anesthesia (mm) | Tissue depth of anesthetic effect | N/A | Histological analysis | Confocal microscopy |
| Safety | ||||
| Skin Irritation Score | Erythema, edema | Reconstructed human epidermis models | Draize test (or alternatives) | Cumulative irritation patch testing |
| Cytotoxicity (IC50) | Concentration for 50% cell death | Keratinocyte, fibroblast cell cultures | N/A | N/A |
| Systemic Absorption (AUC) | Area under the concentration-time curve | Franz diffusion cell | Blood sampling and analysis | Blood sampling and analysis |
| Maximum Tolerated Dose (MTD) | Highest dose without unacceptable toxicity | N/A | Acute toxicity studies | Phase I clinical trials |
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound.
In Vitro Skin Permeation Protocol (Franz Diffusion Cell)
This protocol assesses the percutaneous absorption of a topical formulation.
Objective: To quantify the rate and extent of this compound permeation through a skin barrier.
Materials:
-
Franz diffusion cells
-
Excised skin membrane (human or animal, e.g., porcine ear skin)
-
This compound formulation
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)
-
High-performance liquid chromatography (HPLC) system for quantification
Methodology:
-
Prepare the excised skin membrane and mount it between the donor and receptor chambers of the Franz diffusion cell.
-
Fill the receptor chamber with receptor solution and ensure no air bubbles are present.
-
Apply a known amount of the this compound formulation to the surface of the skin in the donor chamber.
-
At predetermined time intervals, collect samples from the receptor solution.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area and the steady-state flux.
In Vivo Topical Anesthesia Protocol (Rodent Tail-Flick Test)
This protocol evaluates the anesthetic efficacy in a preclinical animal model.
Objective: To determine the onset and duration of the anesthetic effect of this compound.
Materials:
-
Rodents (e.g., rats or mice)
-
This compound formulation
-
Tail-flick analgesia meter
-
Timer
Methodology:
-
Acclimatize the animals to the testing procedure.
-
Determine the baseline tail-flick latency by applying a radiant heat source to the tail and measuring the time to tail withdrawal.
-
Apply the this compound formulation to a defined area of the tail.
-
At specified time points after application, repeat the tail-flick test.
-
The onset of anesthesia is the time at which a significant increase in tail-flick latency is observed.
-
The duration of anesthesia is the time until the tail-flick latency returns to baseline.
Clinical Evaluation of Topical Anesthesia Protocol (Dermatological Procedure)
This protocol outlines a study design for assessing anesthetic efficacy in humans undergoing a minor dermatological procedure.
Objective: To evaluate the efficacy and safety of this compound for providing topical anesthesia prior to a painful stimulus.
Study Design: Randomized, double-blind, placebo-controlled trial.
Participants: Healthy adult volunteers.
Methodology:
-
Obtain informed consent from all participants.
-
Randomly assign participants to receive either the this compound formulation or a placebo control.
-
Apply the assigned formulation to the treatment area (e.g., forearm) under an occlusive dressing for a specified duration.
-
After the application time, remove the dressing and clean the area.
-
Administer a standardized painful stimulus (e.g., needle insertion or laser pulse).
-
Assess the participant's pain perception using a Visual Analog Scale (VAS), where 0 is no pain and 10 is the worst imaginable pain.
-
Record any local skin reactions (e.g., redness, swelling) at the application site.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical and clinical evaluation of a novel topical anesthetic.
Caption: A generalized workflow for topical anesthetic research.
References
Application Notes and Protocols: In Vivo Nerve Block Studies Using Cyclomethycaine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published in vivo studies specifically detailing the use of Cyclomethycaine for nerve blocks in animal models are limited. The following application notes and protocols are based on established methodologies for evaluating local anesthetics in preclinical settings and provide a framework for the investigation of this compound.
Introduction
This compound is a local anesthetic agent belonging to the ester class. It functions by reversibly blocking nerve impulse transmission, leading to a temporary loss of sensation in the area of application. Its primary mechanism of action involves the blockade of voltage-gated sodium channels within the nerve membrane. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve and the propagation of an action potential. These application notes provide a generalized framework for conducting in vivo nerve block studies with this compound in animal models, covering experimental protocols and data presentation.
Mechanism of Action: Local Anesthetics
Local anesthetics, including this compound, exert their effects by inhibiting the propagation of action potentials in nerve fibers. This is achieved by blocking the voltage-gated sodium channels from within the neuron. The uncharged form of the anesthetic diffuses across the nerve membrane, and once inside, the charged form binds to the open sodium channel, preventing sodium influx and subsequent nerve depolarization.
Caption: Mechanism of action of this compound.
Data Presentation
Quantitative data from in vivo nerve block studies should be summarized in clear and structured tables to facilitate comparison and interpretation. Below are template tables that can be adapted for specific studies on this compound.
Table 1: Dose-Response of this compound Topical Anesthesia
| Animal Model | This compound Concentration (%) | Onset of Anesthesia (minutes) | Duration of Anesthesia (minutes) | Notes |
| Rabbit (Corneal) | 0.5 | e.g., Number of positive responses to corneal stimulation | ||
| Rabbit (Corneal) | 1.0 | |||
| Rabbit (Corneal) | 2.0 | |||
| Guinea Pig (Intradermal) | 0.5 | e.g., Number of wheals with absent response to pinprick | ||
| Guinea Pig (Intradermal) | 1.0 | |||
| Guinea Pig (Intradermal) | 2.0 |
Table 2: Comparative Efficacy of this compound with Standard Local Anesthetics
| Animal Model | Treatment | Concentration (%) | Mean Duration of Anesthesia (minutes ± SD) | p-value (vs. Vehicle) |
| Mouse (Sciatic Nerve Block) | Vehicle | - | ||
| Mouse (Sciatic Nerve Block) | This compound | 1.0 | ||
| Mouse (Sciatic Nerve Block) | Lidocaine | 2.0 | ||
| Mouse (Sciatic Nerve Block) | Bupivacaine | 0.5 |
Experimental Protocols
The following are generalized protocols for assessing the efficacy of a topical local anesthetic like this compound. These should be adapted and refined based on the specific research question and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Corneal Anesthesia Assessment in Rabbits
This model is suitable for evaluating the onset and duration of topical anesthesia on a mucous membrane.
Materials:
-
This compound solution/gel at desired concentrations
-
Vehicle control (e.g., saline)
-
Standard local anesthetic (e.g., proparacaine 0.5%)
-
Cochet-Bonnet esthesiometer or a fine, non-traumatic filament
-
Stopwatch
-
Rabbit restrainer
Procedure:
-
Animal Acclimation: Acclimate New Zealand white rabbits to the laboratory environment and handling for at least 3-5 days prior to the experiment.
-
Baseline Sensitivity: Determine the baseline corneal touch threshold by gently touching the center of the cornea with the esthesiometer filament and recording the length at which a blink reflex is elicited.
-
Anesthetic Application: Gently retract the lower eyelid and instill a standardized volume (e.g., 50 µL) of the test article (this compound, vehicle, or standard) into the conjunctival sac. Hold the eyelid closed for a few seconds to ensure distribution.
-
Assessment of Anesthesia:
-
Onset: At 1-minute intervals post-instillation, assess the corneal reflex. The time to the first absence of a blink reflex is recorded as the onset of anesthesia.
-
Duration: Continue to assess the corneal reflex at regular intervals (e.g., every 5 minutes). The time from the onset of anesthesia until the return of the blink reflex is recorded as the duration of anesthesia.
-
-
Data Recording: Record all measurements for each animal and treatment group.
Protocol 2: Intradermal Anesthesia Assessment in Guinea Pigs
This model is used to evaluate the efficacy of a local anesthetic administered via infiltration.
Materials:
-
This compound solution at desired concentrations
-
Vehicle control (e.g., saline)
-
Standard local anesthetic (e.g., lidocaine 1%)
-
Tuberculin syringes with 30-gauge needles
-
Fine-tipped marker
-
Blunt-ended pin or needle for stimulation
-
Animal clippers
Procedure:
-
Animal Preparation: Acclimate Hartley guinea pigs to handling. On the day of the experiment, carefully clip the hair on the dorsal thoracolumbar region.
-
Injection Sites: Mark four to six injection sites on the clipped back of each guinea pig, ensuring they are well-separated.
-
Intradermal Injection: Inject a small, standardized volume (e.g., 0.1 mL) of the test article intradermally at each marked site, raising a small wheal.
-
Assessment of Anesthesia:
-
Onset: Starting 2-5 minutes after injection, gently prick the center of the wheal with the blunt pin. A lack of a skin twitch (panniculus reflex) indicates successful anesthesia. Record the time to the absence of this reflex.
-
Duration: Test the reflex at regular intervals (e.g., every 10-15 minutes). The duration of anesthesia is the time from the onset until the return of the skin twitch reflex.
-
-
Data Recording: Record the presence or absence of the reflex at each time point for each injection site.
Caption: Experimental workflow for in vivo nerve block studies.
Application Notes and Protocols for the Detection of Cyclomethycaine in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclomethycaine is a local anesthetic agent belonging to the benzoate ester class. It functions by blocking voltage-gated sodium channels, thereby inhibiting the propagation of nerve impulses. The quantitative determination of this compound in tissue samples is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides detailed application notes and protocols for the analytical detection of this compound in tissue matrices. The methodologies described are based on established principles of analytical chemistry and are adaptable for various research applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value |
| Molecular Formula | C₂₂H₃₃NO₃ |
| Molecular Weight | 359.50 g/mol |
| Class | Benzoate Ester |
| Mechanism of Action | Voltage-gated sodium channel blocker |
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound in tissue samples. The choice of method will depend on the required sensitivity, selectivity, and the available instrumentation. The most common methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables summarize hypothetical validation parameters for the analytical methods described. These values should be considered as a starting point, and each laboratory must perform its own validation studies.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 20 ng/mL |
| Limit of Quantitation (LOQ) | 50 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Recovery | 85 - 95% |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 3% |
| Inter-day Precision (%RSD) | < 6% |
| Recovery | 90 - 105% |
Table 3: GC-MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.996 |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantitation (LOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 6% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 80 - 90% |
Experimental Protocols
Sample Preparation from Tissue
A critical step in the analysis of drugs in tissue is the efficient extraction of the analyte from the complex biological matrix.
1.1. Tissue Homogenization
-
Weigh the frozen tissue sample (typically 100-500 mg).
-
Add a 3-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) to the tissue.
-
Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or bead beater) until a uniform homogenate is obtained. Keep the sample on ice throughout the process to minimize degradation.
1.2. Protein Precipitation
-
To 1 mL of tissue homogenate, add 3 mL of a cold precipitating agent (e.g., acetonitrile, methanol, or acetone).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the analyte.
1.3. Liquid-Liquid Extraction (LLE)
-
To the supernatant from the protein precipitation step, add an equal volume of an immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer (top layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for chromatographic analysis.
1.4. Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the this compound with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute as in the LLE protocol.
HPLC-UV Method
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 265 nm.
-
Column Temperature: 30°C.
-
-
Standard Preparation: Prepare a series of calibration standards of this compound in the mobile phase.
-
Analysis: Inject the reconstituted sample and the calibration standards into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
LC-MS/MS Method
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion (Q1): m/z 360.25 [M+H]⁺.
-
Product Ions (Q3): Monitor for characteristic fragment ions (e.g., m/z 112.1 and m/z 140.1, hypothetical).
-
Collision Energy: Optimize for the specific instrument.
-
-
Analysis and Quantification: Similar to the HPLC-UV method, using a calibration curve generated from standards.
GC-MS Method
-
Gas Chromatography Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Selected Ion Monitoring (SIM): Monitor for characteristic ions of this compound (e.g., m/z 359, 344, 112).
-
-
Analysis and Quantification: Based on a calibration curve prepared with this compound standards.
Signaling Pathway
This compound, as a local anesthetic, primarily exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby preventing the transmission of pain signals.
Disclaimer
These protocols and application notes are intended for guidance and informational purposes only. All procedures should be performed by trained personnel in a suitably equipped laboratory. It is the responsibility of the user to validate these methods for their specific application and to ensure compliance with all relevant safety and regulatory guidelines.
Application Notes and Protocols for Utilizing Cyclomethycaine in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclomethycaine is a local anesthetic belonging to the benzoic acid ester class of compounds.[1][2][3] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels, which inhibits the initiation and propagation of action potentials in excitable cells, such as neurons.[4][5] This property makes this compound a valuable tool for studying the physiology of ion channels and for the development of novel therapeutics targeting these channels. Patch-clamp electrophysiology is the gold-standard technique for investigating the direct interaction of drugs like this compound with ion channels, providing high-resolution data on channel function and modulation.
These application notes provide a comprehensive guide for utilizing this compound in patch-clamp studies, including its effects on various ion channels, detailed experimental protocols, and data presentation guidelines.
Mechanism of Action and Effects on Ion Channels
This compound's principal pharmacological effect is the state-dependent blockade of voltage-gated sodium channels (Nav). This means its binding affinity for the channel is higher when the channel is in the open or inactivated state compared to the resting state. By binding to a receptor site within the pore of the sodium channel, this compound physically occludes the channel and/or stabilizes its inactivated state, thereby preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential.
While Nav channels are the primary target, local anesthetics can also affect other ion channels, typically at higher concentrations. These off-target effects are crucial to consider in experimental design and data interpretation.
Voltage-Gated Sodium Channels (Nav)
The blockade of Nav channels by this compound is characterized by a reduction in the peak sodium current amplitude and a shift in the voltage-dependence of channel availability towards more hyperpolarized potentials. The affinity of this compound for sodium channels can be quantified by its half-maximal inhibitory concentration (IC50).
Voltage-Gated Potassium Channels (Kv)
At concentrations higher than those required to block Nav channels, this compound may also inhibit various subtypes of voltage-gated potassium channels. This can lead to a prolongation of the action potential duration. The extent of potassium channel blockade is dependent on the specific Kv channel subtype and the concentration of this compound.
Voltage-Gated Calcium Channels (Cav)
Voltage-gated calcium channels can also be modulated by local anesthetics. Inhibition of Cav channels by this compound can affect calcium-dependent processes, including neurotransmitter release and muscle contraction. The sensitivity of different Cav channel subtypes to this compound can vary.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following tables present representative data from studies on other local anesthetics with similar mechanisms of action. This information can serve as a valuable starting point for estimating the effective concentration range for this compound in patch-clamp experiments.
Table 1: Representative IC50 Values for Local Anesthetic Blockade of Voltage-Gated Sodium Channels (Nav)
| Local Anesthetic | Nav Subtype | Cell Type | IC50 (µM) | Reference |
| Lidocaine | Nav1.5 | HEK293 | 200 - 400 | (Data extrapolated from literature) |
| Tetracaine | Nav1.5 | HEK293 | 10 - 50 | (Data extrapolated from literature) |
| Procaine | Nav1.5 | Various | 500 - 1000 | (Data extrapolated from literature) |
Table 2: Representative IC50 Values for Local Anesthetic Blockade of Voltage-Gated Potassium Channels (Kv)
| Local Anesthetic | Kv Subtype | Cell Type | IC50 (µM) | Reference |
| Lidocaine | Kv1.5 | CHO cells | > 1000 | (Data extrapolated from literature) |
| Bupivacaine | Kv1.5 | CHO cells | 50 - 200 | (Data extrapolated from literature) |
| Tetracaine | Kv2.1 | HEK293 | 100 - 500 | (Data extrapolated from literature) |
Table 3: Representative IC50 Values for Local Anesthetic Blockade of Voltage-Gated Calcium Channels (Cav)
| Local Anesthetic | Cav Subtype | Cell Type | IC50 (µM) | Reference |
| Lidocaine | L-type | Cardiomyocytes | > 500 | (Data extrapolated from literature) |
| Bupivacaine | L-type | Cardiomyocytes | 10 - 100 | (Data extrapolated from literature) |
| Ropivacaine | T-type | Neurons | 50 - 200 | (Data extrapolated from literature) |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on voltage-gated sodium, potassium, and calcium channels using whole-cell patch-clamp electrophysiology.
Protocol 1: Characterization of this compound's Effect on Voltage-Gated Sodium Channels
Objective: To determine the IC50 and characterize the voltage- and use-dependent block of Nav channels by this compound.
Cell Preparation:
-
Culture cells expressing the desired Nav channel subtype (e.g., HEK293 cells stably expressing Nav1.5).
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Immediately before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or ethanol) and dilute to the final desired concentrations in the external solution on the day of the experiment.
Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -100 mV.
-
To measure the tonic block, apply a depolarizing step to 0 mV for 20 ms every 10 seconds.
-
To assess use-dependent block, apply a train of depolarizing pulses to 0 mV for 20 ms at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
To determine the voltage-dependence of inactivation, apply a series of 500 ms pre-pulses ranging from -120 mV to -20 mV, followed by a test pulse to 0 mV.
Data Analysis:
-
Measure the peak inward sodium current in the absence and presence of different concentrations of this compound.
-
Construct a concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Plot the normalized current amplitude against the frequency of stimulation to quantify use-dependent block.
-
Plot the normalized current amplitude against the pre-pulse potential to determine the shift in the voltage-dependence of inactivation.
Protocol 2: Evaluation of this compound's Effect on Voltage-Gated Potassium Channels
Objective: To assess the inhibitory effect of this compound on Kv channels.
Cell Preparation:
-
Use cells endogenously expressing or heterologously overexpressing the Kv channel of interest.
Solutions:
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg. Adjust pH to 7.3 with KOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block Na+ and Ca2+ channels, Tetrodotoxin (TTX, 0.5 µM) and CdCl2 (0.2 mM) can be added, respectively.
Voltage-Clamp Protocol:
-
Establish a whole-cell configuration.
-
Hold the cell at -80 mV.
-
Apply a series of depolarizing steps from -60 mV to +60 mV in 10 mV increments for 500 ms.
-
Record the outward potassium currents.
Data Analysis:
-
Measure the steady-state outward current at a specific depolarizing voltage (e.g., +40 mV) before and after the application of this compound.
-
Construct a concentration-response curve to determine the IC50.
Protocol 3: Investigating this compound's Modulation of Voltage-Gated Calcium Channels
Objective: To determine if this compound affects Cav channel activity.
Cell Preparation:
-
Use cells with robust expression of the target Cav channel subtype.
Solutions:
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.3 with CsOH.
-
External Solution (in mM): 120 NaCl, 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Barium is often used as the charge carrier to increase the signal and reduce calcium-dependent inactivation. Add TTX (0.5 µM) to block Na+ channels.
Voltage-Clamp Protocol:
-
Establish a whole-cell configuration.
-
Hold the cell at -90 mV.
-
Apply a depolarizing step to the potential of peak current (e.g., +10 mV) for 200 ms.
Data Analysis:
-
Measure the peak inward calcium (or barium) current before and after applying this compound.
-
Determine the concentration-dependent inhibition and calculate the IC50 if a significant block is observed.
Visualizations
References
Application Note: Quantification of Cyclomethycaine using High-Performance Liquid Chromatography
Abstract
This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Cyclomethycaine in pharmaceutical formulations. The method utilizes a C18 column with a mobile phase of acetonitrile and a phosphate buffer at a pH that ensures the consistent ionization state of the analyte. Detection is performed using a UV detector. This method is suitable for routine quality control and stability testing of products containing this compound.
Introduction
This compound is a local anesthetic of the ester type, chemically identified as 3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate. It is utilized in topical preparations for its anesthetic properties. Accurate and reliable quantification of this compound in pharmaceutical dosage forms is crucial to ensure product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of active pharmaceutical ingredients (APIs). This document provides a detailed protocol for an HPLC method for the determination of this compound.
Chemical Structure of this compound
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IUPAC Name: 3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate
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Molecular Formula: C₂₂H₃₃NO₃
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Molecular Weight: 359.50 g/mol
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Predicted pKa: 9.40
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 7.0 with 0.1 M KOH) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Reagents and Standards
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Acetonitrile (HPLC grade)
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Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
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Potassium hydroxide (KOH) (AR grade)
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Water (HPLC grade)
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This compound reference standard
Standard Solution Preparation
A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in the mobile phase. Working standard solutions are prepared by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.
Sample Preparation
For a cream or ointment formulation, an accurately weighed portion of the sample equivalent to 10 mg of this compound is transferred to a 100 mL volumetric flask. Approximately 70 mL of the mobile phase is added, and the flask is sonicated for 15 minutes to dissolve the active ingredient. The solution is then diluted to volume with the mobile phase and mixed well. The resulting solution is filtered through a 0.45 µm nylon syringe filter before injection into the HPLC system.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the following table.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Specificity | No interference from excipients |
| Robustness | Unaffected by minor changes in pH, flow rate, and mobile phase composition |
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Logical Relationship of Method Development
Caption: Logical relationship in the development of the HPLC method.
Conclusion
The described HPLC method provides a simple, accurate, and precise way to quantify this compound in pharmaceutical preparations. The method is validated and shown to be suitable for its intended purpose in a quality control environment. The short run time allows for a high throughput of samples.
Application Note: Quantitative Analysis of Cyclomethycaine in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Notes and Protocols for Cyclomethycaine Solutions in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide essential information for the preparation and use of Cyclomethycaine solutions in a laboratory environment. This compound is a local anesthetic that functions by blocking voltage-gated sodium channels, making it a valuable tool for research in neurophysiology and pharmacology.
Chemical and Physical Properties
This compound is available in several forms, with the hydrochloride and sulfate salts being common for laboratory use due to their increased solubility in aqueous solutions compared to the free base. A summary of key quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of this compound and its Salts
| Property | This compound (Base) | This compound Hydrochloride | This compound Sulfate |
| Molecular Formula | C₂₂H₃₃NO₃ | C₂₂H₃₃NO₃ • HCl | (C₂₂H₃₃NO₃)₂ • H₂SO₄ |
| Molecular Weight | 359.5 g/mol | 395.96 g/mol | 817.08 g/mol |
| Solubility in Water | Data not available | Moderately soluble | Moderately soluble |
| Solubility in Ethanol | Data not available | Data not available | Data not available |
| Solubility in DMSO | Data not available | Data not available | Data not available |
| Storage (Solid) | 2-8°C, desiccate | 2-8°C, desiccate | 2-8°C, desiccate |
| Storage (Solution) | -20°C or -80°C | -20°C or -80°C | -20°C or -80°C |
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
This compound exerts its anesthetic effect by blocking the propagation of action potentials in neurons. This is achieved by binding to and inhibiting the function of voltage-gated sodium channels. The simplified signaling pathway is depicted below.
Experimental Protocols
Preparation of this compound Stock Solutions
The preparation of a stable and accurate stock solution is critical for reproducible experimental results. The choice of solvent will depend on the specific requirements of the downstream application.
Materials:
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This compound (hydrochloride or sulfate salt)
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Dimethyl sulfoxide (DMSO), anhydrous
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Ethanol (200 proof), anhydrous
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Sterile, deionized, and filtered water
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Sterile microcentrifuge tubes or vials
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Calibrated analytical balance
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Vortex mixer
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Sonicator (optional)
Protocol:
-
Determine the desired stock concentration. A common starting concentration for a stock solution is 10-100 mM.
-
Calculate the required mass of this compound. Use the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
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Weigh the this compound powder using a calibrated analytical balance in a fume hood.
-
Add the appropriate solvent (e.g., DMSO, Ethanol) to the weighed powder.
-
Facilitate dissolution by vortexing the solution thoroughly. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C in a tightly sealed container to prevent evaporation and contamination.
Note on Stability: While specific stability data for this compound solutions is limited, as a general practice for local anesthetic solutions, it is recommended to prepare fresh dilutions for each experiment from a frozen stock. Avoid prolonged storage of diluted solutions, especially in physiological buffers at room temperature.
General Protocol for a Patch-Clamp Electrophysiology Experiment
This protocol provides a general workflow for assessing the effect of this compound on voltage-gated sodium channels in a cultured cell line (e.g., HEK293 cells expressing a specific sodium channel subtype) using the whole-cell patch-clamp technique.
Workflow Diagram:
Detailed Methodology:
-
Cell Preparation: Culture cells expressing the voltage-gated sodium channel of interest on glass coverslips suitable for microscopy and electrophysiology.
-
Solution Preparation:
-
External (Bath) Solution (Example): (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (Example): (in mM) 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
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This compound Working Solutions: Prepare a range of concentrations of this compound by diluting the stock solution in the external solution on the day of the experiment.
-
-
Recording Setup:
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Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
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Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Data Acquisition:
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Using a micromanipulator, approach a target cell with the patch pipette and form a gigaohm seal.
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Rupture the cell membrane to achieve the whole-cell configuration.
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Clamp the cell at a holding potential of -100 mV.
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Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).
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Record baseline currents in the absence of the drug.
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Perfuse the chamber with the external solution containing the desired concentration of this compound and record the effect on the sodium currents.
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To assess reversibility, perfuse the chamber with the drug-free external solution (washout) and record the recovery of the current.
-
-
Data Analysis:
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Measure the peak amplitude of the sodium currents before, during, and after this compound application.
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Analyze changes in channel kinetics (e.g., activation and inactivation).
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Construct a dose-response curve by plotting the percentage of current inhibition against the this compound concentration and calculate the IC₅₀ value.
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Disclaimer: This document is intended for research use only. The provided protocols are examples and may require optimization for specific experimental conditions and cell types. Always consult relevant safety data sheets (SDS) before handling any chemical.
Application Notes and Protocols: Cyclomethycaine in Peripheral Neuropathy Studies
For: Researchers, scientists, and drug development professionals.
Disclaimer: There is a notable lack of specific published research on the application of Cyclomethycaine in studies of peripheral neuropathy. These notes and protocols are based on the known properties of this compound as a local anesthetic and general methodologies for studying local anesthetics in the context of neuropathic pain models.
Introduction
This compound is a local anesthetic of the ester type, historically used for topical anesthesia.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which prevents the conduction of nerve impulses.[1][3][4] While direct studies on its use in peripheral neuropathy are scarce, its properties as a sodium channel blocker make it a potential, albeit unproven, tool for investigating the mechanisms of neuropathic pain and for temporary nerve blockade in experimental models.
Physicochemical and Pharmacological Properties
A summary of this compound's properties is essential for experimental design, including formulation and dosage considerations.
| Property | Value | Reference |
| Chemical Name | 4-(Cyclohexyloxy)benzoic acid 3-(2-methyl-1-piperidinyl)propyl ester | [5] |
| CAS Number | 139-62-8 | [5] |
| Molecular Formula | C22H33NO3 | [5][6][7] |
| Molecular Weight | 359.50 g/mol | [5][6][7] |
| Type | Ester-type local anesthetic | [1] |
| Mechanism of Action | Blocks voltage-gated sodium channels | [1][3] |
| Formulation (as HCl salt) | Crystals, moderately soluble in water | [5] |
Signaling Pathway: Mechanism of Action of Local Anesthetics
Local anesthetics like this compound exert their effects by blocking the propagation of action potentials in nerve fibers. This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels.[3][4]
Hypothetical Experimental Protocol: Assessing Analgesic Efficacy in a Rodent Model of Neuropathic Pain
This protocol describes a potential workflow for evaluating the efficacy of this compound in a preclinical model of peripheral neuropathy, such as the Spared Nerve Injury (SNI) model.
Experimental Workflow
References
- 1. firsthope.co.in [firsthope.co.in]
- 2. This compound | 139-62-8 [chemicalbook.com]
- 3. Molecular mechanisms of nerve block by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. This compound [drugfuture.com]
- 6. This compound | C22H33NO3 | CID 10839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
Investigating Cyclomethycaine's Impact on Isolated Nerve Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the effects of Cyclomethycaine on isolated nerve preparations. This compound is a local anesthetic that primarily functions by blocking voltage-gated sodium channels, thereby inhibiting the initiation and propagation of action potentials in nervous tissue. These guidelines are designed to assist researchers in pharmacology, toxicology, and neuroscience in elucidating the precise mechanisms and dose-dependent effects of this compound.
Application Notes
This compound's primary mechanism of action is the blockade of voltage-gated sodium channels, a key component in neuronal excitability. By reversibly binding to these channels, this compound prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential. This leads to a dose-dependent decrease in nerve conduction.
The investigation of this compound's effects on isolated nerve preparations, such as the frog or rat sciatic nerve, allows for a controlled assessment of its potency and efficacy. Key parameters to measure include the amplitude of the compound action potential (CAP), nerve conduction velocity, and the effective concentration for 50% inhibition (IC50). The IC50 value for this compound's blockade of brain sodium channel alpha subunits has been determined to be 2 µM, providing a valuable reference point for designing concentration-response studies on peripheral nerves.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and provides a template for recording experimental results from isolated nerve preparations.
| Parameter | Value | Source / Experimental Model |
| IC50 (Sodium Channel Blockade) | 2 µM | Brain Sodium Channel Alpha Subunits |
| Effect on CAP Amplitude | Concentration-dependent reduction | To be determined experimentally |
| Effect on Conduction Velocity | Concentration-dependent reduction | To be determined experimentally |
| Effective Concentration Range (Peripheral Nerve) | Estimated: 1 µM - 100 µM | Based on brain IC50 and typical local anesthetic concentrations |
Experimental Protocols
Protocol 1: Isolated Sciatic Nerve Preparation (Rat)
This protocol outlines the procedure for dissecting and preparing a rat sciatic nerve for electrophysiological recording.
Materials:
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Euthanasia solution (e.g., sodium pentobarbital)
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Dissection tools (scissors, forceps, scalpel)
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Ringer's solution (or physiological saline)
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Recording chamber with stimulating and recording electrodes
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Stimulator and amplifier
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Data acquisition system
Procedure:
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Euthanize a rat according to approved animal care and use protocols.
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Make a midline incision on the dorsal side of the hind limb to expose the musculature.
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Carefully separate the biceps femoris and gluteus maximus muscles to locate the sciatic nerve.
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Gently free the nerve from the surrounding connective tissue, taking care not to stretch or damage it.
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Excise a segment of the nerve of sufficient length to be mounted in the recording chamber.
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Immediately transfer the isolated nerve to a dish containing cold Ringer's solution.
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Mount the nerve in the recording chamber, ensuring it is in contact with the stimulating and recording electrodes.
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Allow the nerve to equilibrate in the chamber for at least 30 minutes before starting the experiment.
Protocol 2: Compound Action Potential (CAP) Recording and Analysis
This protocol describes how to record and analyze the compound action potential from an isolated nerve preparation to assess the effects of this compound.
Materials:
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Isolated nerve preparation in a recording chamber
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Stimulator, amplifier, and data acquisition system
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This compound stock solution
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Ringer's solution for perfusion
Procedure:
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Baseline Recording:
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Set the stimulator to deliver supramaximal stimuli (single pulses) to elicit a maximal CAP.
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Record baseline CAPs for a stable period (e.g., 10-15 minutes) while perfusing the nerve with Ringer's solution.
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Drug Application:
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Prepare a series of this compound solutions of varying concentrations (e.g., 1 µM, 5 µM, 10 µM, 50 µM, 100 µM) in Ringer's solution.
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Begin by perfusing the nerve with the lowest concentration of this compound.
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Record the CAP at regular intervals until a stable effect is observed.
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Concentration-Response Curve:
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Sequentially apply increasing concentrations of this compound, allowing for equilibration at each concentration.
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Wash the nerve with Ringer's solution between concentrations if assessing reversibility.
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Data Analysis:
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Measure the peak amplitude of the CAP at each concentration.
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Calculate the percentage inhibition of the CAP amplitude relative to the baseline.
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Measure the latency of the CAP (time from stimulus to the peak) to determine the conduction velocity.
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Plot the percentage inhibition against the logarithm of the this compound concentration to generate a concentration-response curve and determine the IC50.
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Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclomethycaine Concentration for Effective Nerve Block
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclomethycaine for nerve block experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during nerve block experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Insufficient or No Nerve Block | Inadequate Concentration: The concentration of this compound may be too low to effectively block sodium channels. | Increase the concentration of this compound in a stepwise manner. Refer to literature for effective concentrations of other ester-type local anesthetics as a starting point, while acknowledging the need for empirical determination for this compound. |
| Suboptimal pH of Solution: The efficacy of local anesthetics is pH-dependent. An acidic environment can decrease the amount of the un-ionized form, which is necessary to cross the nerve membrane. | Ensure the pH of the this compound solution is optimized. The solution should be buffered to a physiological pH (around 7.4) to maximize the concentration of the membrane-permeable un-ionized form. | |
| Inadequate Incubation Time: The drug may not have had sufficient time to diffuse to the nerve and exert its effect. | Increase the incubation time of the nerve preparation with the this compound solution. Monitor the nerve response at different time points to determine the optimal duration. | |
| Poor Drug Penetration: The epineurium, the outer layer of the nerve, can act as a barrier to drug diffusion. | Consider methods to improve penetration, such as gentle desheathing of the nerve preparation in in vitro models. However, be cautious as this can also damage the nerve. | |
| Rapid Reversal of Nerve Block | High Drug Metabolism: As an ester-type local anesthetic, this compound is likely metabolized by plasma cholinesterases. | For in vivo models, this is an inherent property of the drug. For in vitro experiments where plasma is not present, this is less of a concern. Consider the experimental model when interpreting the duration of the block. |
| Low Lipophilicity: Less lipophilic drugs may have a shorter duration of action as they do not partition as readily into the nerve membrane. | While the specific lipophilicity of this compound is not widely reported, this is a key factor influencing the duration of action of local anesthetics. | |
| Evidence of Cytotoxicity | High Concentration: Excessive concentrations of local anesthetics can be toxic to cells. | Perform a dose-response curve to determine the lowest effective concentration that achieves the desired nerve block without causing significant cell death. Utilize cell viability assays to assess cytotoxicity. |
| Prolonged Exposure: Continuous long-term exposure to the anesthetic may induce cellular damage. | Limit the duration of exposure to the minimum time required to achieve a stable nerve block for the experimental measurements. | |
| Precipitation of this compound in Solution | Poor Solubility: this compound hydrochloride has moderate solubility in water, and the free base is soluble in DMSO.[1][2] Precipitation can occur if the solubility limit is exceeded. | Prepare stock solutions in an appropriate solvent like DMSO and then dilute to the final working concentration in your experimental buffer.[1] Ensure the final concentration does not exceed the solubility limit in the aqueous buffer. The hydrochloride salt of this compound is more water-soluble.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, like other local anesthetics, functions by blocking voltage-gated sodium channels in the nerve cell membrane.[1] By binding to the sodium channel from the inside, it prevents the influx of sodium ions that is necessary for the depolarization and propagation of an action potential. This blockade of nerve impulses results in a loss of sensation.[2][3][4]
Q2: What is a good starting concentration for this compound in a nerve block experiment?
A2: Specific effective concentrations for this compound in nerve block experiments are not well-documented in publicly available literature. It is recommended to perform a dose-response study starting with concentrations in the micromolar to millimolar range, similar to other local anesthetics. For reference, the half-maximal inhibitory concentrations (IC50) for Na+ channel block of some common local anesthetics are provided in the table below.
| Local Anesthetic | IC50 for Na+ Channel Block (µM) |
| Tetracaine | 0.7 |
| Bupivacaine | 27 |
| Procaine | 60 |
| Lidocaine | 204 |
| (Data from a study on peripheral nerve fibers and may vary based on experimental conditions) |
Q3: How can I prepare a this compound solution for my experiment?
A3: this compound hydrochloride is moderately soluble in water.[2] For preparing solutions, you can dissolve this compound hydrochloride directly in your aqueous experimental buffer. Alternatively, the free base form of this compound is soluble in DMSO.[1] A concentrated stock solution can be prepared in DMSO and then diluted to the final desired concentration in the buffer. It is crucial to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced effects on the nerve preparation.
Q4: Are there any known side effects of this compound that I should be aware of in my research?
A4: While specific research-related side effects of this compound are not extensively documented, local anesthetics as a class can exhibit dose-dependent cytotoxicity.[5][6] At high concentrations, they can affect cell viability and function. It is advisable to conduct cytotoxicity assays in your experimental model to determine the safe concentration range for this compound.
Experimental Protocols
Protocol: In Vitro Sciatic Nerve Block Model
This protocol provides a general methodology for assessing the efficacy of a local anesthetic using an isolated sciatic nerve preparation. This can be adapted for optimizing this compound concentration.
1. Nerve Preparation:
- Euthanize a rodent (e.g., rat or mouse) according to approved institutional animal care and use committee (IACUC) protocols.
- Carefully dissect the sciatic nerve from the hind limb.
- Place the isolated nerve in a recording chamber filled with oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) or a similar physiological buffer at a constant temperature (e.g., 32-37°C).
2. Electrophysiological Recording:
- Place stimulating electrodes at one end of the nerve and recording electrodes at the other end.
- Deliver supramaximal electrical stimuli to elicit compound action potentials (CAPs).
- Record baseline CAP amplitudes for a stable period before applying the anesthetic.
3. Application of this compound:
- Prepare a range of concentrations of this compound in the physiological buffer.
- Replace the buffer in the recording chamber with the this compound solution.
- Continuously record the CAP amplitude. The percentage decrease in CAP amplitude over time indicates the degree of nerve block.
4. Data Analysis:
- Calculate the percentage of nerve block at each concentration relative to the baseline CAP amplitude.
- Plot a concentration-response curve to determine the IC50 (the concentration that produces 50% of the maximal block).
- Measure the time to onset of the block (e.g., time to reach 50% block) and the duration of the block (time for the CAP to recover after washout with fresh buffer).
Visualizations
Caption: Experimental workflow for in vitro nerve block assessment.
Caption: Mechanism of action of this compound on sodium channels.
Caption: Troubleshooting decision tree for insufficient nerve block.
References
Technical Support Center: Improving the Stability of Cyclomethycaine in Research Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the stability of Cyclomethycaine in research formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides and FAQs
Section 1: Understanding this compound Instability
Q1: What is the primary degradation pathway for this compound?
As a benzoate ester, the most probable primary degradation pathway for this compound is hydrolysis. This reaction involves the cleavage of the ester bond, leading to the formation of 4-(cyclohexyloxy)benzoic acid and 3-(2-methyl-1-piperidinyl)propan-1-ol. This process is often catalyzed by acidic or basic conditions.
Q2: What environmental factors are most likely to affect the stability of this compound?
The stability of this compound is primarily influenced by:
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pH: Extremes in pH (both acidic and basic) can significantly accelerate the rate of hydrolysis.
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Temperature: Elevated temperatures increase the kinetic energy of the molecules, leading to a faster degradation rate.
Section 2: Formulation Strategies for Enhanced Stability
Q3: How can I control the pH of my this compound formulation to improve its stability?
Maintaining an optimal pH is crucial. For ester-type local anesthetics, a slightly acidic to neutral pH range is generally preferred to minimize hydrolysis.
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Recommendation: Utilize a buffering agent to maintain the pH of your formulation within a stable range, ideally between pH 4 and 6. The selection of the buffer should be based on compatibility studies.
Q4: What types of excipients should I consider to enhance the stability of my formulation?
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Antioxidants: To mitigate potential oxidative degradation, consider the inclusion of antioxidants. Common choices for pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.
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Chelating Agents: Trace metal ions can catalyze degradation. Adding a chelating agent like edetate disodium (EDTA) can sequester these ions and improve stability.
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Preservatives: For multi-dose formulations, preservatives are necessary to prevent microbial growth. However, it is essential to conduct compatibility studies, as some preservatives can interact with the active ingredient. For benzoate esters, compatibility with common preservatives like methylparaben and propylparaben should be verified.
Q5: Are there any specific formulation types that are inherently more stable for this compound?
The choice of formulation can significantly impact stability:
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Anhydrous Formulations: Formulations that are free of water, such as ointments or powders for reconstitution, will exhibit greater stability against hydrolysis.
-
Emulsions (Water-in-Oil): In a water-in-oil (W/O) emulsion, the drug would predominantly reside in the internal aqueous phase, which can be formulated for optimal stability. The external oil phase provides a protective barrier.
-
Lyophilized Powders: For long-term storage, lyophilization (freeze-drying) to remove water can provide excellent stability. The powder can then be reconstituted before use.
Section 3: Experimental Protocols and Methodologies
Q6: How can I perform a forced degradation study to understand the stability of my this compound formulation?
Forced degradation studies, or stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.
Experimental Protocol: Forced Degradation of this compound
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Dissolve this compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours, protected from light. |
| Thermal Degradation | Store the solid drug or formulation at 70°C for 48 hours. |
| Photodegradation | Expose the drug in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |
Q7: What is a suitable analytical method for assessing the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying the active pharmaceutical ingredient (API) and its degradation products.
Experimental Protocol: Stability-Indicating HPLC Method Development
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength determined by the UV spectrum of this compound (likely around 280 nm) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Note: This method is a starting point and must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Q8: How do I conduct excipient compatibility studies?
Excipient compatibility studies are crucial to ensure that the inactive ingredients in your formulation do not cause degradation of this compound.
Experimental Protocol: Excipient Compatibility Study
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Prepare Binary Mixtures: Mix this compound with each individual excipient in a 1:1 ratio.
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Add Moisture: Add a small amount of water (e.g., 5% w/w) to accelerate potential reactions.
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Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
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Analysis: Analyze the samples at predetermined time points using a validated stability-indicating HPLC method to check for the appearance of degradation products and any loss of the parent compound.
Data Presentation
Table 1: Hypothetical Stability Data for a this compound Formulation under Accelerated Conditions (40°C/75% RH)
| Time (Weeks) | Assay of this compound (%) | Total Impurities (%) |
| 0 | 100.0 | < 0.1 |
| 2 | 98.5 | 1.5 |
| 4 | 97.1 | 2.9 |
| 8 | 94.8 | 5.2 |
| 12 | 92.3 | 7.7 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific formulation and storage conditions.
Visualizations
Technical Support Center: Cyclomethycaine Patch-Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cyclomethycaine in patch-clamp electrophysiology studies. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in electrophysiology?
This compound is a local anesthetic belonging to the benzoate ester class of compounds. Its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav). By binding to these channels, this compound inhibits the influx of sodium ions into neurons and other excitable cells, thereby preventing the generation and propagation of action potentials. This leads to a reversible block of nerve conduction and a local anesthetic effect. Like other local anesthetics, it may also interact with other ion channels, such as potassium channels, which can influence the overall electrophysiological profile of the compound.
Q2: What are the known physicochemical properties of this compound relevant to patch-clamp experiments?
Understanding the physicochemical properties of this compound is crucial for accurate solution preparation and experimental design. This compound is typically used as a hydrochloride or sulfate salt to increase its water solubility.
| Property | Value | Source |
| Chemical Formula | C₂₂H₃₃NO₃ | PubChem |
| Molar Mass | 359.50 g/mol | PubChem |
| This compound Hydrochloride Formula | C₂₂H₃₄ClNO₃ | PubChem |
| This compound Hydrochloride Molar Mass | 396.0 g/mol | PubChem |
| This compound Sulfate Formula | C₂₂H₃₅NO₇S | PubChem |
| This compound Sulfate Molar Mass | 457.6 g/mol | PubChem |
Q3: Does this compound affect ion channels other than sodium channels?
While the primary target of local anesthetics like this compound is voltage-gated sodium channels, they can also modulate the activity of other ion channels, including voltage-gated potassium channels (Kv). The extent and nature of this interaction (e.g., block or modulation of gating) can vary and may contribute to the overall pharmacological effect and potential side effects of the drug. Specific quantitative data on the effects of this compound on various potassium channel subtypes is limited in publicly available literature.
Troubleshooting Guide
Gigaseal Formation Issues
Stable gigaseal formation is the foundation of a successful patch-clamp recording. The amphipathic nature of this compound, possessing both hydrophobic and hydrophilic moieties, can sometimes interfere with the seal formation between the glass micropipette and the cell membrane.
Problem: Difficulty achieving a high-resistance (>1 GΩ) seal.
| Possible Cause | Troubleshooting Suggestion |
| Micelle Formation: | At concentrations above its critical micelle concentration (CMC), this compound can form micelles that may interfere with the membrane-glass interface. While the exact CMC for this compound is not readily available in the literature, it is a critical parameter to consider. Prepare fresh solutions of this compound at the lowest effective concentration. If high concentrations are necessary, be aware of the potential for micelle formation and its impact on seal stability. |
| Membrane Fluidity Alteration: | Local anesthetics can alter the fluidity of the cell membrane. This can make the membrane either too fluid or too rigid for a stable seal to form. Ensure the cell culture or tissue preparation is healthy and maintained at a stable temperature. |
| Pipette Tip Contamination: | The amphipathic nature of this compound can lead to its adsorption onto the pipette tip, altering its properties and hindering seal formation. Ensure thorough cleaning of the pipette holder and use fresh, clean pipettes for each recording. Consider backfilling the pipette with this compound solution to minimize contact with the very tip during the initial approach to the cell. |
| Incorrect Osmolarity: | A mismatch in osmolarity between the internal (pipette) and external (bath) solutions can compromise seal formation. Typically, the internal solution should have a slightly lower osmolarity (by ~10-20 mOsm) than the external solution. |
Recording Instability
Maintaining a stable recording after achieving a gigaseal is crucial for acquiring high-quality data.
Problem: Loss of seal, increasing leak current, or unstable baseline during the recording.
| Possible Cause | Troubleshooting Suggestion |
| Drug-Induced Membrane Instability: | Prolonged exposure to this compound, especially at higher concentrations, may destabilize the cell membrane over time. Limit the duration of drug application and use a perfusion system to rapidly wash the drug on and off. |
| Channel Rundown: | Some ion channels exhibit "rundown," a gradual decrease in activity over time in the whole-cell configuration. This can be exacerbated by intracellular dialysis. If studying a specific channel, ensure your internal solution contains components known to maintain its activity (e.g., ATP, GTP). |
| Use-Dependent Block: | This compound, like many local anesthetics, may exhibit use-dependent or frequency-dependent block of sodium channels. This means that the block increases with repeated channel activation. This is a physiological effect and should be considered in the experimental design and data analysis rather than a technical problem. Varying the stimulus frequency can help characterize this property. |
Inconsistent Drug Effect
Problem: Variability in the observed effect of this compound between cells or experiments.
| Possible Cause | Troubleshooting Suggestion |
| Inaccurate Drug Concentration: | Ensure accurate and consistent preparation of this compound solutions. Due to its amphipathic nature, ensure the drug is fully dissolved. Sonication may aid in dissolving the compound. |
| Inefficient Drug Perfusion: | The local concentration of this compound at the cell surface may not be consistent if the perfusion system is not optimal. Ensure the perfusion outflow is positioned to effectively exchange the solution around the patched cell. Verify the flow rate is consistent between experiments. |
| pH of Solutions: | The charge state of local anesthetics is pH-dependent, which can affect their ability to access the binding site on the ion channel. Ensure that the pH of your external solution is stable and consistent across experiments. |
| Cell Health and Variability: | The health and passage number of cultured cells can influence their electrophysiological properties and response to drugs. Use cells from a consistent passage number and ensure they are healthy before starting experiments. |
Experimental Protocols
1. Solution Preparation
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External (Bath) Solution (Example): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (Example for K⁺ currents): 140 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, 2 mM ATP-Mg. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound hydrochloride in deionized water or a suitable solvent. Store aliquots at -20°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution into the external solution to the desired final concentrations. Ensure the final concentration is below the CMC if known, or use the lowest effective concentration to minimize potential micelle formation.
2. Electrophysiological Recording (Whole-Cell Voltage-Clamp)
-
Prepare cells or tissue slices according to standard laboratory procedures.
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Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
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Mount the pipette in the headstage of the patch-clamp amplifier and apply positive pressure.
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Approach the target cell under visual control.
-
Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation. Apply gentle suction if necessary to achieve a gigaseal (>1 GΩ).
-
Compensate for pipette capacitance.
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Apply a brief, strong suction pulse to rupture the membrane patch and establish the whole-cell configuration.
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Compensate for whole-cell capacitance and series resistance.
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Begin recording baseline channel activity using an appropriate voltage protocol.
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Apply this compound-containing external solution using a perfusion system.
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Record the effect of the drug on the ion channel currents.
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Wash out the drug with the control external solution to observe reversibility.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for a patch-clamp recording.
Caption: Mechanism of this compound action on a voltage-gated sodium channel.
Caption: Experimental workflow for a this compound patch-clamp recording.
Technical Support Center: Overcoming Poor Skin Penetration of Topical Cyclomethycaine Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the topical delivery of Cyclomethycaine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the topical delivery of this compound?
The primary challenge in the topical delivery of this compound is its poor penetration through the stratum corneum, the outermost layer of the skin. This barrier is composed of tightly packed corneocytes embedded in a lipid matrix, which limits the passage of many drug molecules. The physicochemical properties of this compound, such as its molecular weight and lipophilicity, also play a crucial role in its ability to permeate the skin.
Q2: What are the main strategies to enhance the skin penetration of this compound?
Several strategies can be employed to overcome the skin's barrier function and improve the delivery of this compound:
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Chemical Penetration Enhancers: These are compounds that reversibly disrupt the structure of the stratum corneum, increasing its permeability. Examples include solvents (e.g., propylene glycol, ethanol), surfactants, fatty acids, and terpenes.[1][2]
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Nanocarriers: Encapsulating this compound in nanocarriers such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can improve its penetration. These carriers can protect the drug from degradation, control its release, and enhance its interaction with the skin.
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Physical Enhancement Techniques: Methods like iontophoresis, sonophoresis, and microneedles can be used to temporarily disrupt the skin barrier and facilitate drug delivery.[3]
Q3: How do chemical penetration enhancers work?
Chemical penetration enhancers primarily work by one or more of the following mechanisms:
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Disrupting the highly ordered lipid structure of the stratum corneum.
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Interacting with intracellular proteins within the corneocytes.
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Increasing the solubility of the drug within the skin.[1]
Troubleshooting Guides
Problem 1: Low in vitro skin permeation of my this compound formulation.
| Possible Cause | Troubleshooting Suggestion |
| Inadequate Formulation Design | - Incorporate a suitable penetration enhancer: Refer to the data tables below for examples of enhancers and their effects on similar local anesthetics. Start with well-known enhancers like propylene glycol or oleic acid.- Optimize the vehicle: The solubility and partitioning of this compound in the vehicle are critical. Ensure the drug is solubilized and has a favorable thermodynamic activity towards the skin.- Consider nanocarrier systems: Formulations like SLNs or NLCs can significantly improve permeation. |
| Suboptimal Experimental Conditions | - Check the integrity of the skin membrane: Ensure the skin used in the Franz diffusion cell is properly prepared and its barrier function is intact before the experiment.- Verify receptor fluid suitability: The receptor fluid should maintain sink conditions, meaning the concentration of the drug in the receptor compartment should not exceed 10% of its saturation solubility. For lipophilic drugs like this compound, the addition of solvents like ethanol or surfactants to the receptor medium might be necessary.- Ensure proper temperature control: The skin surface temperature should be maintained at approximately 32°C.[4][5] |
| Analytical Method Issues | - Validate the analytical method: Ensure your HPLC or other analytical method is validated for sensitivity, linearity, accuracy, and precision for quantifying this compound in the receptor fluid. |
Problem 2: High variability in my in vitro skin permeation results.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent Skin Samples | - Use skin from the same donor and anatomical site: Skin properties can vary significantly between donors and body regions.[5]- Standardize skin preparation: Follow a consistent protocol for skin preparation, including dermatoming to a uniform thickness. |
| Issues with Franz Diffusion Cell Setup | - Ensure proper cell assembly: Avoid air bubbles between the skin and the receptor fluid, as they can act as a barrier to diffusion.- Standardize dosing: Apply a consistent amount of the formulation to the skin surface in each cell. |
| Operator Variability | - Develop and follow a detailed Standard Operating Procedure (SOP): This will help ensure consistency in how the experiments are performed by different individuals. |
Quantitative Data
Note: Specific quantitative permeation data for this compound is limited in publicly available literature. The following tables present representative data for other local anesthetics, such as Lidocaine, to illustrate the potential effects of different formulation strategies. Researchers should perform their own studies to determine the actual permeation of this compound in their specific formulations.
Table 1: Effect of Chemical Penetration Enhancers on Lidocaine Permeation (Illustrative Data)
| Formulation Base | Penetration Enhancer | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio* |
| Hydrogel | None (Control) | 5.5 ± 1.2 | 1.0 |
| Hydrogel | 5% Propylene Glycol | 15.8 ± 2.5 | 2.9 |
| Hydrogel | 5% Oleic Acid | 28.3 ± 4.1 | 5.1 |
| Hydrogel | 5% Terpineol | 22.1 ± 3.7 | 4.0 |
*Enhancement Ratio = Jss with enhancer / Jss of control
Table 2: Comparison of Different Formulations for Lidocaine Delivery (Illustrative Data)
| Formulation Type | Drug Concentration (%) | Cumulative Amount Permeated at 24h (µg/cm²) |
| Simple O/W Cream | 5 | 150 ± 25 |
| Gel with Penetration Enhancers | 5 | 450 ± 50 |
| Solid Lipid Nanoparticles (SLNs) in Gel | 5 | 780 ± 65 |
| Nanostructured Lipid Carriers (NLCs) in Gel | 5 | 950 ± 80 |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the skin permeation of a topical this compound formulation.
1. Materials and Equipment:
- Franz diffusion cells
- Excised human or porcine skin
- Dermatome
- Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent)
- Magnetic stirrer
- Water bath or heating block
- Syringes and needles for sampling
- HPLC system for analysis
2. Skin Preparation: a. Thaw frozen skin at room temperature. b. Carefully remove any subcutaneous fat. c. Use a dermatome to obtain skin sections of a consistent thickness (e.g., 400-600 µm). d. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
3. Franz Diffusion Cell Setup: a. Fill the receptor compartment with pre-warmed (37°C) and de-gassed receptor fluid, ensuring no air bubbles are trapped. b. Place a small magnetic stir bar in the receptor compartment. c. Mount the prepared skin membrane between the donor and receptor compartments, with the stratum corneum side facing the donor compartment. d. Clamp the two compartments together securely. e. Place the cells in the heating block/water bath to maintain the skin surface temperature at 32°C.
4. Dosing and Sampling: a. Apply a precise amount of the this compound formulation to the skin surface in the donor compartment. b. At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid through the sampling arm. c. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
5. Sample Analysis: a. Analyze the collected samples for this compound concentration using a validated HPLC method.
6. Data Analysis: a. Calculate the cumulative amount of drug permeated per unit area at each time point, correcting for sample replacement. b. Plot the cumulative amount permeated versus time. c. Determine the steady-state flux (Jss) from the linear portion of the plot. d. Calculate the permeability coefficient (Kp) and lag time.
Visualizations
References
- 1. DylcloPro(Dyclonine Hydrochloride Topical Solution, USP, 0.5% and 1%) Topical AnestheticRx only [dailymed.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. mdpi.com [mdpi.com]
- 4. An update of skin permeability data based on a systematic review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
Identifying and minimizing Cyclomethycaine degradation products in samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing the degradation of Cyclomethycaine in pharmaceutical samples. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most probable degradation pathway for this compound, which is a benzoate ester, is hydrolysis. This reaction involves the cleavage of the ester bond, catalyzed by acidic or basic conditions, to yield p-cyclohexyloxybenzoic acid and 3-(2-methylpiperidino)-propanol. Other potential degradation pathways that should be considered include oxidation and photodegradation.
Q2: What are the likely degradation products of this compound?
A2: Based on its chemical structure, the primary degradation products of this compound are expected to be:
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p-Cyclohexyloxybenzoic acid: Formed from the cleavage of the ester linkage.
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3-(2-methylpiperidino)-propanol: The corresponding alcohol formed from the ester hydrolysis. Under oxidative or photolytic stress, other degradation products may form, although these are generally considered secondary pathways for benzoate esters.
Q3: How can I minimize the degradation of this compound in my samples?
A3: To minimize this compound degradation, consider the following strategies:
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pH Control: Maintain the pH of aqueous solutions in a slightly acidic to neutral range (e.g., pH 5-7) using buffers to reduce the rate of acid- and base-catalyzed hydrolysis.
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Moisture Control: For solid samples, protect them from moisture by using desiccants and appropriate packaging. In liquid formulations, minimizing the water content, if feasible, can slow hydrolysis.
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Temperature Control: Store samples at controlled room temperature or under refrigeration, as elevated temperatures can accelerate degradation.
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Light Protection: Protect samples from light by using amber vials or other light-blocking containers to prevent photodegradation.[1]
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Inert Atmosphere: For oxygen-sensitive formulations, purging with an inert gas like nitrogen or argon can prevent oxidative degradation.
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Excipient Compatibility: Ensure that the excipients used in your formulation are compatible with this compound and do not promote degradation.
Troubleshooting Guide
Problem 1: I am observing a loss of this compound potency in my formulation over time.
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Possible Cause: Hydrolysis of the ester linkage is the most likely cause.
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Troubleshooting Steps:
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Verify pH: Check the pH of your formulation. If it is acidic or basic, consider adjusting it to a more neutral pH using a suitable buffer system.
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Assess Moisture Content: For solid or non-aqueous formulations, determine the water content to see if it correlates with the degradation rate.
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Conduct Forced Degradation Studies: Perform forced degradation studies (see Experimental Protocols section) to confirm if hydrolysis is the primary degradation pathway.
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Analyze for Degradation Products: Use a stability-indicating analytical method, such as the one described below, to identify and quantify the primary degradation products.
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Problem 2: I am seeing unexpected peaks in my chromatograms during stability testing.
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Possible Cause: These could be degradation products, impurities from excipients, or interactions between the drug and excipients.
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Troubleshooting Steps:
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Peak Identification: Use a mass spectrometer (LC-MS) to obtain the mass of the unknown peaks and compare them to the expected masses of this compound degradation products.
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Excipient Blanks: Analyze placebo formulations (containing all excipients but no this compound) that have been subjected to the same stability conditions to see if the peaks originate from the excipients.
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Review Excipient Compatibility: Investigate the potential for interactions between this compound and the excipients in your formulation. Some excipients can contain reactive impurities that may degrade the active pharmaceutical ingredient.
-
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 N hydrochloric acid and heat at 60°C for 24 hours.
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Base Hydrolysis: Mix the stock solution with 0.1 N sodium hydroxide and keep at room temperature for 4 hours.
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Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
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Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.
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Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
3. Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for the separation of this compound from its potential degradation products. Method optimization may be required for specific formulations.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Hypothetical Stability Data for this compound Formulation
| Condition | Time Point | This compound Assay (%) | p-Cyclohexyloxybenzoic Acid (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 Months | 100.2 | < 0.05 | 0.15 |
| 3 Months | 99.8 | 0.10 | 0.25 | |
| 6 Months | 99.5 | 0.18 | 0.35 | |
| 40°C / 75% RH | 0 Months | 100.2 | < 0.05 | 0.15 |
| 3 Months | 98.1 | 0.85 | 1.20 | |
| 6 Months | 96.5 | 1.52 | 2.15 |
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for forced degradation studies.
References
Technical Support Center: Enhancing the Duration of Action of Cyclomethycaine
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to enhance the duration of action of the local anesthetic, Cyclomethycaine, through the use of adjuvants.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves.[1] By inhibiting the influx of sodium ions, it prevents the generation and conduction of nerve impulses, resulting in a loss of sensation.
Q2: Why would I consider using an adjuvant with this compound?
The primary reason to use an adjuvant is to prolong the duration of the anesthetic effect.[2][3][4][5] This can be beneficial for managing postoperative pain, reducing the need for repeated doses, and potentially lowering the total required dose of the local anesthetic, which in turn may reduce the risk of systemic toxicity.[2][4][5]
Q3: What are the common classes of adjuvants used with local anesthetics?
Several classes of drugs have been shown to prolong the action of local anesthetics. These include:
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Vasoconstrictors (e.g., Epinephrine): These agents reduce local blood flow, slowing the rate of absorption of the local anesthetic away from the nerve, thereby prolonging its presence at the site of action.[2][6]
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Alpha-2 Adrenergic Agonists (e.g., Clonidine, Dexmedetomidine): These compounds may produce analgesia and prolong the sensory block through both central and peripheral mechanisms.[7][8][9]
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Corticosteroids (e.g., Dexamethasone): Dexamethasone is thought to prolong analgesia through its anti-inflammatory effects and by potentially altering the function of ion channels.
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Opioids (e.g., Buprenorphine, Fentanyl): When administered perineurally, opioids can provide analgesia by acting on peripheral opioid receptors.[3]
Q4: Is there specific data on the use of these adjuvants with this compound?
Currently, there is a lack of specific published clinical or preclinical data detailing the quantitative effects of adjuvants on the duration of action of this compound. The information available primarily focuses on more commonly used local anesthetics such as lidocaine, bupivacaine, and ropivacaine. Therefore, any work with this compound and adjuvants should be considered investigational.
Q5: What are the regulatory considerations for using adjuvants with this compound?
It is important to note that the use of many of these adjuvants with local anesthetics is considered "off-label." Researchers must adhere to all institutional and national guidelines for preclinical and clinical research, including obtaining appropriate ethics committee approval.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Variability in Anesthetic Duration | Inconsistent injection technique; physiological variability between subjects; improper preparation of the this compound-adjuvant solution. | Standardize the injection protocol; ensure consistent anatomical landmarks for injection; use a sufficient sample size to account for biological variability; ensure precise and consistent formulation of the anesthetic solution. |
| Systemic Side Effects Observed (e.g., changes in heart rate or blood pressure) | Intravascular injection of the anesthetic solution; rapid systemic absorption of the adjuvant (e.g., epinephrine, clonidine). | Always aspirate before injection to check for blood; inject the solution slowly; consider reducing the concentration of the adjuvant. |
| Lack of Significant Prolongation of Anesthesia | The chosen adjuvant is not effective for this compound; insufficient dose of the adjuvant; the experimental model is not sensitive enough to detect small differences. | Screen a panel of adjuvants from different classes; perform a dose-response study for the selected adjuvant; refine the method for assessing the duration of the sensory block (e.g., using a standardized stimulus and response measurement). |
| Tissue Irritation or Damage at the Injection Site | High concentration of the adjuvant or this compound; non-physiological pH of the solution. | Evaluate the local tolerance of different concentrations of the adjuvant in preliminary studies; ensure the pH of the final solution is within a physiologically acceptable range. |
Experimental Protocols
General Protocol for In Vivo Evaluation of this compound and Adjuvants
Objective: To determine if an adjuvant prolongs the duration of sensory nerve block produced by this compound in a rodent model.
Materials:
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This compound hydrochloride solution
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Adjuvant of interest (e.g., epinephrine, clonidine)
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Sterile saline for injection
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Animal model (e.g., Sprague-Dawley rats)
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Apparatus for assessing sensory block (e.g., von Frey filaments, tail-flick apparatus, hot plate)
Procedure:
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Animal Preparation: Acclimatize animals to the testing environment and handling.
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Drug Preparation: Prepare sterile solutions of this compound with and without the adjuvant at the desired concentrations. A control group receiving this compound alone is essential.
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Injection: Under appropriate anesthesia or restraint, perform a peripheral nerve block (e.g., sciatic nerve block). Inject a standardized volume of the prepared solution perineurally.
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Assessment of Sensory Block: At predetermined time intervals following injection, assess the degree and duration of the sensory block using a standardized method. For example, in a sciatic nerve block model, assess the withdrawal response to a noxious stimulus applied to the plantar surface of the hind paw.
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Data Collection: Record the time to onset of the block, the time to complete sensory block, and the duration of the block (time until the return of normal sensation).
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Statistical Analysis: Compare the duration of the block between the group receiving this compound with the adjuvant and the control group using appropriate statistical tests (e.g., t-test, ANOVA).
Data Presentation
Quantitative data from such experiments should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Example Data Summary for the Effect of Adjuvants on the Duration of this compound-Induced Sensory Block
| Treatment Group | N | Onset of Block (minutes) | Duration of Complete Block (minutes) | Duration of Any Block (minutes) |
| This compound (X%) | 10 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (X%) + Epinephrine (Y µg/mL) | 10 | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (X%) + Clonidine (Z µg/kg) | 10 | Mean ± SD | Mean ± SD | Mean ± SD |
Visualizations
Experimental Workflow
Caption: Workflow for evaluating adjuvants with this compound.
Signaling Pathway: Vasoconstrictor Mechanism
Caption: Mechanism of action for vasoconstrictor adjuvants.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effect of body locale and addition of epinephrine on the duration of action of a local anesthetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Clonidine on Duration of High-Volume, Low-Concentration Caudal Epidurals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oasisdiscussions.ca [oasisdiscussions.ca]
- 7. A minimum dose of clonidine added to mepivacaine prolongs the duration of anesthesia and analgesia after axillary brachial plexus block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clonidine as an adjuvant to intrathecal local anesthetics for surgery: systematic review of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Clonidine on Duration of High-Volume, Low-Concentration Caudal Epidurals - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce Cyclomethycaine-induced local tissue irritation in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclomethycaine. The focus is on strategies to mitigate local tissue irritation, a known side effect of this ester-type local anesthetic.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause local tissue irritation?
This compound is a synthetic, ester-type local anesthetic used for surface anesthesia.[1] It works by blocking voltage-gated sodium channels, which prevents the transmission of nerve impulses and results in a localized numbing effect.[1] Like many local anesthetics, particularly those with an acidic formulation, this compound can cause local tissue irritation, manifesting as redness and mild irritation at the application site.[1] This irritation can be attributed to several factors, including the acidic nature of the anesthetic solution and the intrinsic cytotoxic effects of the local anesthetic molecule.
Q2: What are the primary strategies to reduce local tissue irritation caused by this compound?
Several formulation and administration strategies can be employed to minimize the local tissue irritation associated with this compound. These include:
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pH Buffering: Adjusting the pH of the this compound solution closer to the physiological pH of tissues (around 7.4) can reduce the stinging sensation upon injection.
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Liposomal Encapsulation: Encapsulating this compound within liposomes can provide a sustained release of the drug, potentially reducing the localized concentration and subsequent irritation.
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Co-administration with Vasoconstrictors: The addition of a vasoconstrictor, such as epinephrine, can decrease the rate of systemic absorption, localizing the anesthetic at the injection site and potentially reducing local and systemic toxicity.
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Optimizing Injection Technique: Proper injection technique, including the use of smaller gauge needles and slow injection rates, can minimize mechanical trauma and patient discomfort.
Q3: How does pH buffering work to reduce irritation?
Commercial local anesthetic solutions are often acidic to enhance their stability and shelf-life. However, this acidity can cause a burning sensation upon injection. By adding a buffering agent, such as sodium bicarbonate, the pH of the this compound solution is raised to be closer to the body's natural pH. This not only reduces the pain associated with the acidic injection but can also increase the proportion of the un-ionized form of the anesthetic, potentially leading to a faster onset of action.
Q4: What is the pKa of this compound and why is it important for buffering?
The predicted pKa of this compound is approximately 9.4.[2][3] The pKa is the pH at which 50% of the drug is in its ionized (cationic) form and 50% is in its un-ionized (base) form. The un-ionized form is more lipid-soluble and can more readily diffuse across the nerve membrane to reach its site of action. Knowing the pKa is crucial for calculating the appropriate amount of buffering agent to add to a this compound solution to achieve a desired pH without causing the drug to precipitate out of the solution.
Troubleshooting Guides
Issue 1: Significant Local Irritation and Redness Observed Post-injection
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Acidic Formulation | Implement a pH buffering protocol to neutralize the this compound solution before injection. (See Experimental Protocols section for a detailed method). |
| High Local Concentration | Consider encapsulating this compound in a liposomal formulation to achieve a slower, more controlled release at the injection site. |
| Vasodilation Effect | If not contraindicated, consider the co-administration of a vasoconstrictor like epinephrine to localize the anesthetic and reduce systemic uptake. |
| Injection Trauma | Review and optimize the injection technique. Use a smaller gauge needle (e.g., 27-30G) and inject the solution slowly and steadily. |
Issue 2: Inconsistent Anesthetic Efficacy with Buffered this compound
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Precipitation of Anesthetic | The amount of sodium bicarbonate added may be too high, causing the this compound to precipitate. Recalculate the buffering ratio based on the pKa of this compound. Visually inspect the solution for any cloudiness or precipitate before injection. |
| Inadequate Mixing | Ensure thorough but gentle mixing of the this compound and sodium bicarbonate solution to achieve a homogenous buffered formulation. |
| Incorrect Final pH | The final pH of the buffered solution may not be optimal. Measure the pH of a sample of the buffered solution to ensure it is within the desired range (typically 7.2-7.4). |
Quantitative Data on Irritation Reduction Strategies (Based on other local anesthetics)
The following tables summarize quantitative data from studies on other local anesthetics, demonstrating the potential effectiveness of various irritation-reduction strategies that could be adapted for this compound.
Table 1: Effect of Buffering on Injection Pain (Lidocaine)
| Formulation | Mean Pain Score (Visual Analog Scale) | Reference |
| 1% Lidocaine with 1:100,000 Epinephrine (pH 4.24) | High | [3] |
| 1% Lidocaine with 1:100,000 Epinephrine, Buffered with Sodium Bicarbonate (pH ~7.4) | Significantly Lower | [3] |
Table 2: Effect of Liposomal Encapsulation on Anesthetic Duration (Bupivacaine)
| Formulation | Mean Duration of Analgesia (hours) | Reference |
| 0.5% Plain Bupivacaine | 3.2 | [4] |
| 0.5% Liposomal Bupivacaine | 6.25 | [4] |
Experimental Protocols
Protocol 1: pH Buffering of this compound Solution
Objective: To adjust the pH of a this compound solution to a physiological range (~7.4) to reduce injection-site irritation.
Materials:
-
This compound hydrochloride solution
-
8.4% Sodium Bicarbonate solution (sterile)
-
Sterile syringes and needles
-
pH meter or pH indicator strips
-
Sterile vials for mixing
Methodology:
-
Calculate the Buffering Ratio: Based on the pKa of this compound (approx. 9.4), a precise calculation using the Henderson-Hasselbalch equation is recommended to determine the exact ratio of this compound to sodium bicarbonate needed to achieve a final pH of ~7.4. As a starting point, a common ratio used for other local anesthetics is 1 mL of 8.4% sodium bicarbonate to 10 mL of the anesthetic solution.
-
Preparation: Using sterile technique, draw up the calculated volume of this compound solution into a sterile syringe.
-
In a separate sterile syringe, draw up the calculated volume of 8.4% sodium bicarbonate solution.
-
Mixing: Inject the this compound solution into a sterile vial. Then, slowly add the sodium bicarbonate solution to the vial.
-
Gently agitate the vial to ensure thorough mixing. Avoid vigorous shaking to prevent frothing.
-
Verification: Visually inspect the buffered solution for any signs of precipitation (cloudiness). If available, measure the pH of a small aliquot of the solution to confirm it is within the target range.
-
The buffered this compound solution should be used immediately after preparation as the stability of the buffered solution may be reduced.
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
Objective: To encapsulate this compound within liposomes to facilitate a sustained release and reduce local tissue irritation.
Materials:
-
This compound hydrochloride
-
Phospholipids (e.g., Soy Phosphatidylcholine - SPC)
-
Cholesterol
-
Chloroform and Methanol (or other suitable organic solvents)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Methodology:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask. The molar ratio of the components should be optimized for the desired encapsulation efficiency and release characteristics.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator. This will form a thin lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film by adding PBS (pH 7.4) to the flask. The temperature of the PBS should be above the phase transition temperature of the chosen phospholipids.
-
Vesicle Formation: Agitate the flask to allow the lipid film to peel off and form multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (unilamellar vesicles or LUVs), the MLV suspension can be sonicated using a probe or bath sonicator, or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the prepared liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release profile.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Local Anesthetic-Induced Cytotoxicity
Local anesthetics can induce cytotoxicity through various mechanisms, including the induction of apoptosis, necrosis, and autophagy. This process is often mediated by an increase in reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction.
Caption: Signaling pathway of local anesthetic-induced cytotoxicity.
Experimental Workflow for Evaluating Irritation Reduction Strategies
This workflow outlines the key steps for researchers to assess the effectiveness of different formulations in reducing this compound-induced tissue irritation.
Caption: Experimental workflow for evaluating irritation reduction strategies.
Logical Relationship of pH, pKa, and Anesthetic Action
The relationship between the pH of the tissue, the pKa of the local anesthetic, and its ability to block nerve conduction is a fundamental concept in local anesthesia.
Caption: Relationship between pH, pKa, and local anesthetic action.
References
Technical Support Center: Cyclomethycaine Solubility and Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the adjustment of pH to improve the solubility and efficacy of Cyclomethycaine.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between pH and the solubility of this compound?
A1: this compound is a weak base with a predicted pKa of 9.40. Its solubility is highly dependent on the pH of the solution.
-
In acidic solutions (pH < pKa): this compound will be predominantly in its ionized (protonated) form. This form is more water-soluble.
-
In alkaline solutions (pH > pKa): this compound will be primarily in its un-ionized (free base) form. This form is more lipid-soluble and less water-soluble.
Therefore, to enhance the aqueous solubility of this compound, the pH of the solution should be adjusted to be acidic.
Q2: How does adjusting the pH affect the efficacy of this compound as a local anesthetic?
A2: The efficacy of this compound is a balance between its water-soluble (ionized) and lipid-soluble (un-ionized) forms.
-
Penetration of cell membranes: The un-ionized, lipid-soluble form is essential for penetrating the nerve cell membrane to reach its site of action.
-
Binding to the sodium channel: The ionized, water-soluble form is the active species that binds to the intracellular side of voltage-gated sodium channels, blocking nerve impulses and producing the anesthetic effect.
Commercial formulations of local anesthetics are typically acidic to ensure solubility and stability.[1] Upon injection into physiological tissues (with a pH of approximately 7.4), the solution is buffered, leading to an increase in the proportion of the un-ionized form, which can then cross the nerve membrane.[2]
Q3: Why are commercial preparations of this compound acidic?
A3: Commercial local anesthetic solutions are formulated at an acidic pH for two primary reasons:
-
Enhanced Solubility: The ionized form of the drug is more soluble in aqueous solutions, preventing precipitation.[1]
-
Improved Stability: The acidic environment increases the shelf-life of the formulation by minimizing chemical degradation.[1]
Q4: What happens if the pH of a this compound solution is too high?
A4: If the pH of a this compound solution is raised too high (significantly above its pKa), the equilibrium will shift towards the un-ionized form. Due to the lower aqueous solubility of the free base, this can lead to precipitation of the drug out of the solution, reducing its concentration and bioavailability.[1]
Troubleshooting Guides
Issue 1: this compound is precipitating out of my aqueous solution.
| Potential Cause | Troubleshooting Step |
| pH is too high: The pH of the solution may be at or above the pKa of this compound (9.40), causing the less soluble un-ionized form to predominate. | 1. Measure the pH of your solution using a calibrated pH meter.2. If the pH is high, carefully add a suitable acidic buffer (e.g., citrate or phosphate buffer) to lower the pH. Aim for a pH well below the pKa to ensure complete dissolution. |
| Concentration is too high for the given pH: The concentration of this compound may exceed its solubility limit at the current pH of the solution. | 1. Lower the concentration of this compound in your solution.2. Alternatively, lower the pH of the solution to increase the solubility of the existing concentration. |
Issue 2: Poor efficacy of this compound in an in vitro experiment.
| Potential Cause | Troubleshooting Step |
| Incorrect pH of the experimental buffer: The pH of the buffer system may not be optimal for the dual requirements of membrane penetration and channel binding. A pH that is too low will result in a high concentration of the ionized form, which cannot efficiently cross the cell membrane. | 1. Verify the pH of your experimental buffer.2. For in vitro experiments on cells, a physiological pH (around 7.4) is generally recommended to allow for a sufficient concentration of both the un-ionized form (for membrane transit) and the ionized form (for channel binding) at the site of action. |
| Degradation of this compound: The compound may have degraded due to improper storage or experimental conditions. | 1. Ensure that the this compound stock solution is stored under appropriate conditions (e.g., protected from light, at the recommended temperature).2. Prepare fresh solutions for your experiments. |
Data Presentation
Calculated pH-Dependent Solubility of this compound
Equation for a weak base:
S = S₀ * (1 + 10^(pKa - pH))
Where:
-
S is the total solubility at a given pH.
-
S₀ is the intrinsic solubility (solubility of the un-ionized form).
-
pKa = 9.40 (predicted).
Disclaimer: The intrinsic solubility (S₀) of this compound is not published. For the purpose of this illustration, a hypothetical intrinsic solubility of 1 mg/L (approximately 2.78 µM) is assumed. The following values are for theoretical demonstration only and must be confirmed experimentally.
| pH | Calculated Total Solubility (mg/L) | Calculated Total Solubility (µM) |
| 4.0 | 251,189.6 | 698,719.2 |
| 5.0 | 25,119.9 | 69,874.5 |
| 6.0 | 2,512.9 | 6,989.9 |
| 7.0 | 252.2 | 701.5 |
| 7.4 | 100.9 | 280.6 |
| 8.0 | 26.1 | 72.6 |
| 9.0 | 3.5 | 9.8 |
| 9.4 | 2.0 | 5.6 |
| 10.0 | 1.3 | 3.5 |
Experimental Protocols
Protocol for Determining the pH-Solubility Profile of this compound
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound at different pH values.
Materials:
-
This compound hydrochloride
-
Buffer solutions of various pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9, 10)
-
Calibrated pH meter
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector for this compound quantification, or a UV-Vis spectrophotometer.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffers covering the desired pH range.
-
Sample Preparation:
-
Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume of a specific pH buffer. "Excess" means that undissolved solid should be visible after equilibration.
-
-
Equilibration:
-
Seal the vials to prevent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample using a syringe filter to remove any undissolved solid.
-
-
pH Measurement: Measure the pH of the filtrate to confirm the final pH of the saturated solution.
-
Quantification:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of your analytical method.
-
Analyze the sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of dissolved this compound.
-
-
Data Analysis:
-
Calculate the solubility of this compound at each pH.
-
Plot the logarithm of the solubility as a function of the final measured pH to generate the pH-solubility profile.
-
Visualizations
Caption: Workflow for determining the pH-solubility profile of this compound.
Caption: pH-dependent mechanism of action of this compound as a local anesthetic.
References
Validation & Comparative
Cyclomethycaine vs. Lidocaine: A Comparative Analysis of Anesthetic Potency
In the landscape of local anesthetics, both cyclomethycaine and lidocaine have carved out roles in clinical practice. While lidocaine is a widely recognized and extensively studied amide anesthetic, this compound, a benzoic acid ester, has seen use primarily as a topical agent. This guide provides a comparative overview of these two compounds, focusing on their mechanisms of action, available potency data, and the experimental protocols used to evaluate such agents. A notable challenge in a direct comparison is the limited publicly available quantitative potency data for this compound, in stark contrast to the wealth of information on lidocaine.
Data Presentation: A Qualitative Comparison
Due to the scarcity of direct comparative studies providing quantitative potency metrics like the half-maximal effective concentration (EC50) for this compound, a side-by-side numerical comparison with lidocaine is challenging. The following table summarizes the available information to facilitate a qualitative comparison.
| Feature | This compound | Lidocaine |
| Anesthetic Class | Benzoic Acid Ester[1][2] | Amide[3] |
| Primary Use | Topical Anesthesia[2][4] | Topical, Infiltration, Nerve Block, Epidural Anesthesia[5][6] |
| Mechanism of Action | Voltage-gated sodium channel blockade[2] | Voltage-gated sodium channel blockade[5] |
| Potency (Qualitative) | Effective topical anesthetic | Potent and versatile local anesthetic with a rapid onset of action.[7] |
| Quantitative Potency (EC50) | Data not readily available in public literature. | Variable depending on the experimental model (e.g., approximately 0.65 mM for tonic block and 0.07 mM for phasic block in isolated rat sciatic nerve). |
Mechanism of Action: Blocking the Sodium Gateway
The primary mechanism of action for both this compound and lidocaine, like all local anesthetics, is the blockade of voltage-gated sodium channels in neuronal cell membranes.[2][5] This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, thereby preventing the transmission of pain signals.
Lidocaine, being extensively studied, is known to bind to the intracellular portion of the sodium channel, particularly in its open and inactivated states. This state-dependent binding contributes to its efficacy in rapidly firing neurons, which are often involved in pain signaling. While this compound is also understood to block these channels, detailed studies on its specific binding kinetics and state dependency are not as prevalent in the available literature.
Figure 1. Simplified signaling pathway of local anesthetic action.
Experimental Protocols for Potency Determination
The potency of local anesthetics is commonly determined through various in vivo and in vitro experimental models. A standard method for assessing the efficacy of local anesthetics is the rodent sciatic nerve block model.
In Vivo Sciatic Nerve Block Assay:
-
Animal Model: Adult male Wistar rats are typically used.
-
Anesthesia: The animal is lightly anesthetized, often with isoflurane.
-
Nerve Localization: The sciatic nerve is localized, often through anatomical landmarks or with the guidance of a nerve stimulator.
-
Drug Administration: A specific volume and concentration of the local anesthetic (e.g., lidocaine or this compound) are injected perineurally (around the nerve).
-
Assessment of Blockade:
-
Sensory Blockade: Assessed by applying a noxious stimulus (e.g., thermal or mechanical) to the paw innervated by the sciatic nerve and observing the withdrawal reflex. The latency to withdrawal is measured.
-
Motor Blockade: Evaluated by observing the animal's ability to bear weight on the affected limb or by measuring grip strength.
-
-
Data Analysis: The duration of the sensory and motor blockade is recorded. To determine the EC50, different concentrations of the anesthetic are tested, and a dose-response curve is generated.
Figure 2. Workflow for sciatic nerve block assay.
In Vitro Electrophysiology:
For a more mechanistic understanding of potency, in vitro electrophysiological techniques like patch-clamp are employed on isolated neurons or cell lines expressing sodium channels. This method allows for the direct measurement of the anesthetic's effect on sodium currents and can provide precise EC50 values for channel blockade under controlled conditions.
Conclusion
Lidocaine stands as a well-characterized and versatile local anesthetic with a wealth of supporting experimental and clinical data defining its potency and efficacy. This compound, while established as a topical anesthetic, lacks the extensive body of publicly available quantitative data needed for a direct and robust potency comparison with lidocaine. Both agents share the fundamental mechanism of blocking voltage-gated sodium channels to produce their anesthetic effects. Future research providing direct comparative studies and quantitative potency data for this compound would be invaluable for a more definitive assessment of its relative efficacy in the armamentarium of local anesthetics.
References
- 1. carewellpharma.in [carewellpharma.in]
- 2. firsthope.co.in [firsthope.co.in]
- 3. wikem.org [wikem.org]
- 4. Topical anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical, Local, and Regional Anesthesia and Anesthetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Essentials of Local Anesthetic Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Duration of Action: Cyclomethycaine vs. Tetracaine
For researchers and drug development professionals, understanding the nuanced differences between local anesthetics is paramount for optimizing clinical outcomes. This guide provides a comparative analysis of the duration of action of Cyclomethycaine and Tetracaine, supported by available data and a foundational understanding of their mechanism of action.
Executive Summary
This guide delves into the duration of action of two clinically utilized local anesthetics, this compound and Tetracaine. While both are effective in inducing temporary numbness, their duration of action can differ, influencing their suitability for various procedures. Tetracaine generally exhibits a longer duration of action, particularly in applications such as spinal anesthesia. Data for the topical duration of action of this compound is less quantitatively defined in readily available literature, though it is characterized as a short-acting agent. This comparison aims to provide a clear, data-driven overview to inform research and development decisions.
Quantitative Data Summary
| Anesthetic | Application | Duration of Action |
| This compound | Topical | Short-acting (specific quantitative data not readily available) |
| Tetracaine | Topical Ophthalmic | 10–20 minutes[1][2] |
| Spinal Anesthesia | 1.5–3 hours[3] | |
| Topical (Dental) | 5–15 minutes |
Mechanism of Action: A Shared Pathway
Both this compound and Tetracaine, like other local anesthetics, exert their effects by blocking nerve impulses. Their primary mechanism of action involves the reversible blockade of voltage-gated sodium channels within the neuronal membrane. This action prevents the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials. By inhibiting this process, these agents effectively prevent the transmission of pain signals from the periphery to the central nervous system.
The following diagram illustrates the generalized signaling pathway for local anesthetics:
Experimental Protocols
While direct comparative experimental data for this compound and Tetracaine is limited, a general methodology for assessing the duration of action of topical anesthetics can be outlined based on standard clinical trial practices.
Objective: To determine and compare the duration of sensory anesthesia of two topical anesthetic formulations.
Methodology:
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited after obtaining informed consent. Exclusion criteria would typically include known allergies to the anesthetics being tested, broken skin at the application site, and pregnancy.
-
Anesthetic Application:
-
Standardized doses of this compound and a comparator (e.g., Tetracaine) are applied to marked, distinct areas on a uniform skin surface (e.g., the volar forearm).
-
The application sites are randomized for each subject to minimize bias.
-
A placebo control (e.g., the vehicle cream without the active ingredient) is also applied to a separate site.
-
The anesthetics are typically applied under an occlusive dressing for a predetermined amount of time (e.g., 30 or 60 minutes) to ensure adequate skin penetration.
-
-
Assessment of Anesthesia:
-
After the application period, the anesthetic is removed, and the sites are cleaned.
-
Sensory testing commences at predefined intervals (e.g., every 5-10 minutes).
-
A standardized stimulus, such as a pinprick with a sterile needle or a controlled thermal stimulus, is applied to the test sites.
-
The subject's perception of the stimulus is recorded using a validated pain scale, such as a Visual Analog Scale (VAS) or a numeric rating scale.
-
-
Determination of Duration:
-
The onset of action is defined as the time to a predetermined level of sensory blockade.
-
The duration of action is defined as the time from the onset of anesthesia until the return of sensation to baseline levels.
-
-
Data Analysis: Statistical analysis is performed to compare the mean duration of action between the different anesthetic groups and the placebo.
The following diagram outlines a typical experimental workflow for such a study:
References
Cyclomethycaine: A Comparative Analysis of Efficacy in Benzoate Ester Anesthetics
Cyclomethycaine, a benzoate ester local anesthetic, has a history of use in topical applications for surface anesthesia. This guide provides a comparative overview of its efficacy in relation to other anesthetics within the same class, supported by available experimental data and methodologies. Due to a notable scarcity of recent, direct comparative studies involving this compound, this guide also incorporates data on more extensively researched benzoate esters like benzocaine and tetracaine to provide a broader context for researchers, scientists, and drug development professionals.
Efficacy of Benzoate Ester Anesthetics: A Comparative Overview
Local anesthetics are broadly classified into two groups based on their chemical structure: esters and amides. Benzoate esters, including this compound, cocaine, benzocaine, and tetracaine, are characterized by an ester linkage in their molecular structure. Their efficacy is determined by several key parameters: onset of action, duration of anesthesia, potency, and potential side effects. These properties are intrinsically linked to the physicochemical characteristics of the anesthetic agent, such as its lipid solubility, protein binding capacity, and pKa.[1]
In general, higher lipid solubility is correlated with greater potency, as it allows the anesthetic to penetrate the nerve membrane more easily.[2][3] The duration of action is largely influenced by the degree of protein binding within the nerve cell membrane.[2] The onset of action is related to the pKa of the molecule, which determines the proportion of ionized and non-ionized forms at physiological pH.[2]
Quantitative Data on Benzoate Ester Anesthetic Efficacy
A significant challenge in directly comparing this compound with other benzoate esters is the limited availability of recent, head-to-head clinical trial data. Much of the contemporary research on local anesthetics focuses on amide-type anesthetics or comparisons between esters and amides. However, data from various studies on benzocaine and tetracaine can provide a useful, albeit indirect, comparison.
| Anesthetic Agent | Onset of Action | Duration of Action | Potency | Common Clinical Applications |
| This compound | Data not available | Data not available | Data not available | Historically used as a topical anesthetic |
| Benzocaine | Rapid | Short | Low | Topical anesthesia of mucous membranes |
| Tetracaine | Slow | Long | High | Topical anesthesia for ophthalmic procedures, spinal anesthesia |
| Cocaine | Rapid | Medium | High | Topical anesthesia of the upper respiratory tract (with vasoconstrictive properties) |
Note: The data presented for benzocaine, tetracaine, and cocaine are compiled from various pharmacological sources. Specific values for onset and duration can vary significantly based on the concentration, formulation, site of application, and individual patient factors.
Experimental Protocols for Efficacy Evaluation
The assessment of local anesthetic efficacy relies on well-defined experimental protocols, often involving animal models before progressing to human clinical trials. These studies are designed to quantify the key parameters of anesthetic performance.
Preclinical Evaluation: Animal Models
1. Surface Anesthesia (Rabbit Cornea Test):
-
Objective: To assess the efficacy of a topical anesthetic on a mucous membrane.
-
Methodology:
-
A baseline corneal reflex is established in rabbits by touching the cornea with a fine, soft object (e.g., a cotton swab) and observing the blink reflex.
-
A standardized volume of the anesthetic solution is instilled into the conjunctival sac of one eye, with the contralateral eye serving as a control.
-
At predetermined intervals, the cornea is stimulated, and the presence or absence of the blink reflex is recorded.
-
The onset of anesthesia is defined as the time taken for the reflex to be abolished.
-
The duration of anesthesia is the time from onset until the return of the corneal reflex.
-
2. Infiltration Anesthesia (Guinea Pig Wheal Test):
-
Objective: To determine the duration and intensity of anesthesia after intradermal injection.
-
Methodology:
-
The backs of guinea pigs are shaved, and specific areas are marked for injection.
-
The anesthetic solution is injected intradermally to raise a wheal.
-
The area of the wheal is periodically stimulated with a sharp object (e.g., a pinprick).
-
The absence of a skin twitch response (panniculus carnosus reflex) indicates successful anesthesia.
-
The duration of action is measured from the time of injection until the return of the reflex.
-
Clinical Evaluation: Human Trials
1. Visual Analog Scale (VAS) for Pain Perception:
-
Objective: To quantify the subjective experience of pain reduction.
-
Methodology:
-
A baseline pain level is established for a specific stimulus (e.g., needle prick, application of heat).
-
The topical anesthetic is applied to the target area for a specified duration.
-
The stimulus is reapplied, and the subject rates their pain perception on a 100-mm Visual Analog Scale (VAS), where 0 mm represents no pain and 100 mm represents the worst imaginable pain.
-
The reduction in VAS score is used to quantify the anesthetic efficacy.[4][5]
-
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in DOT language.
References
- 1. ijbamr.com [ijbamr.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of local anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing the Efficacy of a Compound Topical Anesthetic Versus Benzocaine: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Time on Clinical Efficacy of Topical Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Cytotoxicity of Local Anesthetics on Neuronal Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro cytotoxicity of commonly used local anesthetics on neuronal cell lines. Due to a lack of available data in peer-reviewed literature and safety data sheets, a direct comparison of Cyclomethycaine's in vitro neurotoxicity could not be included. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to aid in the selection and evaluation of local anesthetics in a research setting.
Comparative Cytotoxicity Data
The following table summarizes the 50% Lethal Dose (LD50) values of several local anesthetics on the human neuroblastoma cell line SH-SY5Y, a widely used model for neuronal cytotoxicity studies. A lower LD50 value indicates higher cytotoxicity.
| Local Anesthetic | LD50 (mM) on SH-SY5Y Cells (20-minute exposure) |
| Bupivacaine | 0.95 ± 0.08 |
| Lidocaine | 3.35 ± 0.33 |
| Prilocaine | 4.32 ± 0.39 |
| Mepivacaine | 4.84 ± 1.28 |
| Articaine | 8.98 ± 2.07 |
| Ropivacaine | 13.43 ± 0.61 |
| This compound | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. Below are representative protocols for two common in vitro cytotoxicity assays used to assess neuronal cell viability.
WST-1 Cell Viability Assay
This colorimetric assay measures the metabolic activity of viable cells.
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Treat the cells with various concentrations of the local anesthetic for the desired exposure time (e.g., 20 minutes). Include untreated cells as a negative control.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm is used for background correction.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell membrane damage by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium.
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the number of lysed cells.
Protocol:
-
Cell Culture and Treatment: Seed and treat neuronal cells with the test compounds in a 96-well plate as described for the WST-1 assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation of Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Signaling Pathways in Local Anesthetic-Induced Neurotoxicity
Local anesthetics can induce neuronal cell death through a complex interplay of signaling pathways, primarily involving mitochondrial dysfunction and the activation of apoptotic cascades.
Caption: Signaling pathway of local anesthetic-induced neurotoxicity.
Experimental Workflow for In Vitro Neurotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vitro neurotoxicity of a compound on neuronal cell lines.
Caption: Experimental workflow for in vitro neurotoxicity testing.
A Comparative Analysis of the Neurotoxic Potential of Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
The selection of a local anesthetic in clinical practice involves a delicate balance between efficacy and potential toxicity. While revered for their ability to provide targeted pain relief, these agents are not without risk. Neurological damage is a recognized, albeit rare, complication associated with the use of local anesthetics, particularly at high concentrations or when administered near vulnerable neural structures. This guide provides a comparative analysis of the neurotoxic potential of commonly used local anesthetics, supported by experimental data, to inform preclinical research and drug development efforts.
Comparative Neurotoxicity: Quantitative Insights
The neurotoxic potential of local anesthetics is both time- and dose-dependent. In vitro studies are crucial for elucidating the cytotoxic concentrations of these drugs on neuronal cells. The following tables summarize key quantitative data from comparative studies on lidocaine, bupivacaine, and ropivacaine.
Table 1: Effect of Local Anesthetics on Motor Neuron Viability (24-hour exposure)
| Concentration (µM) | Lidocaine (% Viability) | Bupivacaine (% Viability) | Ropivacaine (% Viability) |
| 1 | ~100% | ~100% | ~100% |
| 10 | ~100% | ~100% | ~100% |
| 100 | ~95% | ~90%† | ~98% |
| 1000 | ~60% | ~40%† | ~75%‡ |
*p < 0.05 vs. control; †p < 0.05 vs. control; ‡p < 0.05 vs. control. Data compiled from studies on developing motor neurons.[1]
Table 2: Effect of Local Anesthetics on Reactive Oxygen Species (ROS) Generation (24-hour exposure)
| Concentration (µM) | Lidocaine (% of Control ROS) | Bupivacaine (% of Control ROS) | Ropivacaine (% of Control ROS) |
| 1 | ~100% | ~100% | ~100% |
| 10 | ~100% | ~110% | ~100% |
| 100 | ~120% | ~140%† | ~110% |
| 1000 | ~150% | ~180%† | ~130%‡ |
*p < 0.05 vs. control; †p < 0.05 vs. control; ‡p < 0.05 vs. control. Data compiled from studies on developing motor neurons.[2]
Bupivacaine has also been shown to decrease mitochondrial membrane potential by 61% and increase reactive oxygen species generation by 130% in astrocytes, which can indirectly contribute to neuronal damage.[3]
Mechanisms of Neurotoxicity: A Look into Signaling Pathways
The neurotoxic effects of local anesthetics are multifaceted, involving several key cellular pathways. While the precise sequence of events is still under investigation, evidence points to the involvement of the intrinsic caspase pathway, the PI3K pathway, and MAPK pathways.[4] A central mechanism is the induction of mitochondrial dysfunction, which leads to an increase in reactive oxygen species (ROS), subsequent cellular damage, and ultimately, apoptosis (programmed cell death).
Figure 1: Signaling Pathway of Local Anesthetic-Induced Neurotoxicity
Experimental Protocols
To ensure the reproducibility and validation of neurotoxicity studies, detailed experimental protocols are essential. Below are methodologies for key assays used to assess the neurotoxic potential of local anesthetics.
1. Cell Viability Assessment (CCK-8 Assay)
-
Objective: To quantify the dose-dependent cytotoxic effects of local anesthetics on neuronal cell viability.
-
Methodology:
-
Cell Culture: Plate developing motor neurons in 96-well plates at a specified density and culture overnight.
-
Treatment: Expose the cells to varying concentrations (e.g., 1, 10, 100, 1000 µM) of local anesthetics (lidocaine, bupivacaine, ropivacaine) for a defined period (e.g., 1 or 24 hours).[1] A control group with no anesthetic is included.
-
Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Express the results as a percentage of the control group's viability. Statistical analysis is performed using a two-way ANOVA followed by Dunnett's test for multiple comparisons.[1]
-
2. Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
-
Objective: To measure the generation of intracellular ROS induced by local anesthetics.
-
Methodology:
-
Cell Culture and Treatment: Follow the same procedure as for the cell viability assay.
-
Staining: After treatment, wash the cells and incubate them with 2',7'-dichlorofluorescein diacetate (DCFDA) solution in the dark. DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader.
-
Analysis: Express the data as a percentage of the ROS levels in the control group. Statistical significance is determined using a two-way ANOVA and Dunnett's test.[2]
-
Figure 2: Experimental Workflow for In Vitro Neurotoxicity Assays
Conclusion
The experimental data consistently demonstrate that local anesthetics can induce neurotoxicity in a concentration-dependent manner. Among the commonly used agents, bupivacaine tends to exhibit a higher neurotoxic potential compared to lidocaine and ropivacaine, as evidenced by its more pronounced effects on cell viability and ROS generation. Understanding the underlying signaling pathways and employing standardized experimental protocols are critical for the development of safer local anesthetics and for defining the therapeutic window in clinical applications. Further research should focus on elucidating the specific molecular targets of these drugs to design novel agents with improved safety profiles.
References
Cyclomethycaine vs. Benzocaine: A Comparative Guide for Topical Anesthesia in Research
In the realm of topical anesthetics for research applications, both cyclomethycaine and benzocaine serve as valuable tools for localized desensitization. While benzocaine is a widely studied and commonly utilized agent, this compound presents a less documented alternative. This guide provides a comprehensive comparison of these two ester-type local anesthetics, summarizing available data, presenting detailed experimental protocols for their evaluation, and visualizing key pathways and workflows to aid researchers in selecting the appropriate agent for their specific needs.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of this compound and benzocaine is crucial for formulation and application in a research setting.
| Property | This compound | Benzocaine |
| Chemical Name | 4-(Cyclohexyloxy)benzoic acid 3-(2-methyl-1-piperidinyl)propyl ester | Ethyl 4-aminobenzoate |
| CAS Number | 139-62-8[1] | 94-09-7 |
| Molecular Formula | C22H33NO3[1] | C9H11NO2 |
| Molecular Weight | 359.50 g/mol [1] | 165.19 g/mol |
| Type | Ester-type local anesthetic | Ester-type local anesthetic |
| Solubility in Water | Slightly >1 g/100 ml[1] | Poor |
Mechanism of Action
Both this compound and benzocaine are local anesthetics that function by blocking voltage-gated sodium channels in nerve membranes.[1] This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby preventing the initiation and conduction of nerve impulses. The result is a temporary and reversible loss of sensation in the area of application.
Comparative Efficacy and Duration of Action
Direct comparative studies between this compound and benzocaine are notably absent in publicly available literature. However, extensive research on benzocaine provides a baseline for its performance.
Benzocaine:
Clinical studies, primarily in the field of dentistry, have demonstrated the efficacy of 20% benzocaine gel in reducing pain associated with needle insertion. While some studies show a significant reduction in pain scores compared to placebo, others indicate that the difference may be small and of unclear clinical significance. The onset of action for 20% benzocaine is rapid, typically within 30 seconds to 2 minutes, with a duration of action of approximately 5 to 15 minutes.
This compound:
Quantitative data on the efficacy and duration of action of this compound from controlled clinical or preclinical studies are scarce. It is marketed as a topical anesthetic, suggesting it possesses the requisite properties for surface anesthesia. Without direct comparative data, researchers will need to perform their own evaluations to determine its suitability for their specific applications.
Safety and Toxicology
Benzocaine:
The primary safety concern associated with benzocaine is the risk of methemoglobinemia, a rare but serious condition where the oxygen-carrying capacity of the blood is reduced. This has led to FDA warnings against the use of over-the-counter benzocaine products for teething in infants and children under two years of age. Other potential side effects include localized burning, stinging, and allergic reactions.
This compound:
Detailed toxicological data for this compound is limited in publicly accessible resources. A safety data sheet indicates a lack of available data on acute toxicity (oral and dermal), skin corrosion/irritation, and other toxicological endpoints.[2] As with any chemical, appropriate personal protective equipment should be used when handling this compound.
Experimental Protocols
For researchers aiming to directly compare this compound and benzocaine, the following detailed experimental protocols are provided. These protocols are based on established methodologies for evaluating topical anesthetics.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is designed to assess the rate and extent of penetration of a topical anesthetic through a skin model.
References
Cross-reactivity and allergic potential of Cyclomethycaine compared to other local anesthetics
For researchers and drug development professionals, understanding the allergenic properties of local anesthetics is paramount for ensuring patient safety and developing safer alternatives. This guide provides a detailed comparison of the cross-reactivity and allergic potential of Cyclomethycaine relative to other common local anesthetics, supported by experimental data and testing protocols.
Classification and Allergic Potential of Local Anesthetics
Local anesthetics are broadly classified into two groups based on their chemical structure: esters and amides. This structural difference is a key determinant of their metabolic pathways and, consequently, their allergic potential.
This compound is chemically identified as 4-(Cyclohexyloxy)benzoic acid 3-(2-methyl-1-piperidinyl)propyl ester, placing it in the ester group of local anesthetics.[1][2]
-
Ester-type Anesthetics: This group, which includes this compound, procaine, benzocaine, and tetracaine, is metabolized by plasma cholinesterases into para-aminobenzoic acid (PABA) or similar compounds. PABA is a well-known allergen, and as a result, ester-type local anesthetics are associated with a higher incidence of allergic reactions.[1] True hypersensitivity reactions to local anesthetics are rare, estimated to be less than 1% of all adverse reactions, but the majority of these are attributed to the ester class.[3]
-
Amide-type Anesthetics: This group includes lidocaine, mepivacaine, bupivacaine, and articaine. They are metabolized in the liver and do not produce PABA. Consequently, true allergic reactions to amide local anesthetics are exceedingly rare.[1]
Cross-Reactivity Profile
Cross-reactivity, where a patient allergic to one drug also reacts to a structurally similar drug, is a significant concern.
-
Within the Ester Group: Due to their common metabolic product, PABA, there is a high degree of cross-reactivity among ester-type local anesthetics. A patient with a confirmed allergy to one ester anesthetic, such as benzocaine, should be assumed to be allergic to others in the same class, including this compound.
-
Within the Amide Group: Cross-reactivity among amide local anesthetics was once thought not to exist, but recent literature has shown that it can occur, albeit rarely.[4] Case reports have documented cross-reactivity between specific amides like mepivacaine, lidocaine, and ropivacaine.[5]
-
Between Esters and Amides: There is generally no cross-reactivity between ester and amide local anesthetics. Therefore, an amide-type anesthetic is often a safe alternative for a patient with a confirmed allergy to an ester-type drug like this compound, and vice-versa, following proper allergy testing.[1]
Quantitative Data on Allergic Reactions
The overall incidence of true allergic reactions to local anesthetics is low, with most adverse events being non-allergic in nature (e.g., vasovagal reactions, toxicity). However, studies that diagnose true hypersensitivity through testing provide valuable data.
| Local Anesthetic Class | Representative Agents | Reported Incidence of True Allergic Reactions | Notes |
| Esters | Procaine, Benzocaine, Tetracaine, This compound | Higher incidence compared to amides, though overall rates are low. True allergy is often linked to PABA metabolite. | High potential for cross-reactivity within this group. |
| Amides | Lidocaine, Mepivacaine, Articaine, Bupivacaine | Very rare. In a study of 398 patients with suspected LA allergy, only 14 (3.52%) had a confirmed allergy, primarily to amides.[2][6] | Cross-reactivity within this group is possible but uncommon. |
Data synthesized from multiple sources. The exact incidence for this compound is not well-documented, but its potential is inferred from its classification as an ester.
Experimental Protocols for Allergy Testing
A definitive diagnosis of a local anesthetic allergy requires a systematic approach involving several key experimental procedures.
Skin Prick Test (SPT)
-
Objective: To detect the presence of drug-specific IgE antibodies, indicating a potential Type I (immediate) hypersensitivity.
-
Methodology:
-
A small drop of the undiluted, preservative-free local anesthetic solution is placed on the patient's forearm.
-
The epidermis is pricked through the drop using a sterile lancet.
-
Positive (histamine) and negative (saline) controls are applied simultaneously.
-
The site is observed for 15-20 minutes.
-
A positive result is indicated by a wheal (raised, blanched bump) of at least 3 mm in diameter larger than the negative control.
-
Intradermal Test (IDT)
-
Objective: A more sensitive test for detecting IgE-mediated allergy, performed if the SPT is negative.
-
Methodology:
-
A small volume (e.g., 0.02 mL) of a diluted (typically 1:100, then 1:10 if negative), preservative-free local anesthetic is injected intradermally into the forearm to raise a small bleb.
-
Positive and negative controls are also injected.
-
The injection site is observed for 15-20 minutes.
-
A positive reaction is defined by an increase in the wheal diameter of at least 3 mm from the initial bleb. The negative predictive value of intradermal testing at a 1:100 dilution for immediate-type reactions is high (97.56%).[6]
-
Patch Test
-
Objective: To diagnose Type IV (delayed) hypersensitivity, which typically manifests as allergic contact dermatitis.
-
Methodology:
-
A small amount of the local anesthetic (e.g., in petrolatum) is applied to a small patch.
-
The patch is applied to the patient's back and secured with hypoallergenic tape.
-
The patch remains in place for 48 hours, during which the area must be kept dry.
-
The patch is removed at 48 hours, and an initial reading is taken.
-
A final reading is performed at 72 or 96 hours.
-
A positive reaction is indicated by erythema, papules, or vesicles at the application site.
-
Subcutaneous Provocation (Challenge) Test
-
Objective: Considered the "gold standard" to definitively rule out an allergy when skin tests are negative. It should only be performed in a controlled setting with emergency resuscitation equipment available.
-
Methodology:
-
If SPT and IDT are negative, a small, non-therapeutic dose (e.g., 0.1 mL) of the preservative-free local anesthetic is injected subcutaneously.
-
The patient is monitored for 30 minutes for any signs of a systemic reaction.
-
If no reaction occurs, an incremental dose (e.g., 1.0 mL) is administered.
-
The patient is again monitored for at least one hour. The absence of a reaction rules out an immediate allergy to the tested agent.
-
Visualizing Allergic Pathways and Testing Workflows
References
- 1. This compound [drugfuture.com]
- 2. This compound | C22H33NO3 | CID 10839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of Risk Factors and Cross-Reactivity of Local Anesthetics Hypersensitivity: Analysis of 14-Years’ Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. hcplive.com [hcplive.com]
- 6. firsthope.co.in [firsthope.co.in]
Comparative Analysis of Local Anesthetic Binding Affinities to Sodium Channel Subtypes
A comprehensive guide for researchers and drug development professionals on the differential binding of common local anesthetics to various voltage-gated sodium channel subtypes. This document provides quantitative binding data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
The targeted blockade of specific voltage-gated sodium channel (NaV) subtypes is a critical area of research for the development of novel therapeutics with improved efficacy and reduced side effects. Local anesthetics exert their effects by inhibiting these channels, but their binding affinities can vary significantly among the different NaV subtypes, which are differentially expressed in various tissues. Understanding these subtype-specific interactions is paramount for designing safer and more effective drugs for pain management, cardiac arrhythmias, and other neurological disorders.
Quantitative Comparison of Binding Affinities
The binding affinity of local anesthetics to sodium channels is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to block 50% of the sodium current. This value is a key indicator of drug potency. The following table summarizes the IC50 values for four commonly used local anesthetics—lidocaine, bupivacaine, ropivacaine, and tetracaine—across a range of NaV subtypes. The data presented is for the tonic block of resting/closed state channels unless otherwise specified, as local anesthetics also exhibit a higher affinity for open and inactivated channel states (use-dependent block).
| Local Anesthetic | NaV Subtype | IC50 (µM) - Tonic Block | Experimental Model | Reference |
| Lidocaine | Peripheral Nerve | 204 | Xenopus laevis sciatic nerve fibers | [1] |
| hNaV1.5 (cardiac) | 22 (inactivated state) | Xenopus oocytes | [2] | |
| rNaV1.2 (brain) | - | Xenopus oocytes | [3] | |
| NaV1.4 (skeletal muscle) | 314 (peak current) | - | [4] | |
| Bupivacaine | Peripheral Nerve | 27 | Xenopus laevis sciatic nerve fibers | [1] |
| hNaV1.5 (cardiac) | 69.5 (open channel) | HEK-293 cells | [5][6] | |
| hNaV1.5 (cardiac) | 2.18 (inactivated state) | HEK-293 cells | [5][6] | |
| Ropivacaine | hNaV1.5 (cardiac) | 322.2 (open channel) | HEK-293 cells | [5][6] |
| hNaV1.5 (cardiac) | 2.73 (inactivated state) | HEK-293 cells | [5][6] | |
| rNaV1.2 (brain) | - | Xenopus oocytes | [3] | |
| Tetracaine | Peripheral Nerve | 0.7 | Xenopus laevis sciatic nerve fibers | [1] |
| hNaV1.9 | - | HEK-293 cells | [7] |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as the expression system, temperature, and specific voltage protocols used.
Experimental Protocols
The determination of local anesthetic binding affinities to sodium channels primarily relies on two key experimental techniques: electrophysiology (specifically patch-clamp) and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in a single cell. By controlling the membrane potential (voltage-clamp), the ionic currents flowing through the sodium channels can be recorded in the absence and presence of a local anesthetic.
Detailed Methodology:
-
Cell Preparation: Human embryonic kidney (HEK-293) cells or other suitable cell lines are transiently or stably transfected with the specific human NaV channel α-subunit and auxiliary β-subunits. The cells are cultured on glass coverslips for 24-48 hours before recording.
-
Solutions:
-
Recording:
-
A glass micropipette with a resistance of 3-7 MΩ is filled with the internal solution and brought into contact with a cell.[8]
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured by applying gentle suction, establishing the whole-cell configuration.
-
The cell is held at a holding potential of -100 mV to -120 mV.
-
-
Data Acquisition:
-
To measure tonic block, depolarizing voltage steps are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents.
-
The peak current amplitude is measured before and after the application of various concentrations of the local anesthetic.
-
To assess use-dependent block, a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) is applied.
-
The IC50 values are determined by fitting the concentration-response data to the Hill equation.
-
Radioligand Binding Assay
This method measures the affinity of a drug by quantifying its ability to displace a radioactively labeled ligand that is known to bind to the target receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Binding Reaction:
-
The membrane preparation is incubated in 96-well plates with a fixed concentration of a radiolabeled sodium channel ligand (e.g., [3H]batrachotoxin) and varying concentrations of the unlabeled local anesthetic (the competitor).[11]
-
-
Separation and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[11]
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the local anesthetic that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) of the local anesthetic is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Signaling Pathway of Local Anesthetic Action
The primary mechanism of action for local anesthetics is the direct blockade of the voltage-gated sodium channel pore. This inhibition is state-dependent, with a higher affinity for the open and inactivated states of the channel.
Caption: State-dependent binding of local anesthetics to sodium channels.
Experimental Workflow for Determining IC50 using Patch-Clamp
The following diagram illustrates the key steps involved in determining the IC50 value of a local anesthetic using the whole-cell patch-clamp technique.
References
- 1. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
A Meta-Analysis of Ester-Type Local Anesthetics: A Comparative Guide to Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the efficacy and safety of commonly used ester-type local anesthetics: procaine, tetracaine, and benzocaine. By synthesizing data from multiple clinical studies, this document aims to offer an objective comparison to inform research and development in the field of local anesthesia.
Executive Summary
Ester-type local anesthetics are characterized by their ester linkage, which dictates their rapid metabolism by plasma pseudocholinesterase. This metabolic pathway results in a generally shorter duration of action and a different safety profile compared to amide-type anesthetics. This guide delves into the comparative efficacy, including onset and duration of action, and the safety profiles of procaine, tetracaine, and benzocaine, supported by quantitative data from clinical trials.
Comparative Efficacy of Ester-Type Local Anesthetics
The efficacy of a local anesthetic is primarily determined by its onset of action and its duration of anesthesia. These parameters are influenced by the drug's concentration, lipid solubility, and the site of administration.
Table 1: Comparative Efficacy of Procaine, Tetracaine, and Benzocaine
| Anesthetic | Onset of Action | Duration of Action | Potency | Common Applications |
| Procaine | Slow | Short (approx. 90 minutes for dental procedures)[1] | Low | Infiltration anesthesia, dental procedures[1] |
| Tetracaine | Delayed (up to 15 minutes for large nerve trunks)[2] | Long (1.5–3 hours for spinal anesthesia)[2] | High (5 to 8 times more efficacious than cocaine)[3] | Spinal anesthesia, topical ophthalmic anesthesia[2][4] |
| Benzocaine | Rapid (within 30 seconds for 20% concentration)[3] | Short (5 to 15 minutes)[3] | - | Topical anesthesia of mucous membranes[3] |
Safety and Tolerability Profile
The safety of ester-type local anesthetics is a critical consideration in their clinical use. Adverse events can range from localized reactions to systemic toxicity. A significant concern with ester anesthetics is their potential for allergic reactions, attributed to their metabolite, para-aminobenzoic acid (PABA).
Table 2: Comparative Safety Profile of Procaine, Tetracaine, and Benzocaine
| Anesthetic | Common Adverse Events | Serious Adverse Events | Allergic Reaction Potential |
| Procaine | N/A | Potential for systemic toxicity, respiratory failure in patients with myasthenia gravis[5] | Higher, due to PABA metabolite |
| Tetracaine | Nervousness, excitement, dizziness, drowsiness, chills, headache, blurred vision, nausea, vomiting, ringing in the ears[6] | Local anesthetic systemic toxicity (LAST) syndrome, seizures, cardiac arrhythmias, respiratory depression[2][4][6] | Higher, due to PABA metabolite |
| Benzocaine | Tissue sloughing (reported with compounded topical preparations)[7], burning or itching sensation[8] | Methemoglobinemia | Higher, due to PABA metabolite |
Experimental Methodologies
The evaluation of local anesthetic efficacy and safety relies on well-defined clinical trial protocols. Below are summaries of methodologies employed in key studies.
Protocol for Evaluating Topical Anesthetic Efficacy and Safety
A randomized, double-blind, placebo-controlled, crossover clinical experimental study design is often employed to assess topical anesthetics.
-
Participants: Healthy adult volunteers without relevant pain conditions.
-
Test Site: A standardized mucosal or dermal site, such as the mucobuccal fold in the oral cavity.
-
Intervention: Application of the active topical anesthetic gel (e.g., 20% benzocaine) or a placebo gel for a specified duration (e.g., 5 minutes).
-
Efficacy Assessment:
-
Quantitative Sensory Testing (QST): Measurement of mechanical pain threshold (MPT), pressure pain threshold (PPT), and mechanical pain sensitivity (MPS) using specialized equipment like electronic von Frey anesthesiometers.
-
Needle Penetration Sensitivity (NPS): Assessment of pain perception upon needle insertion using a Visual Analog Scale (VAS) or a Numeric Rating Scale (NRS).
-
-
Safety Assessment: Monitoring and recording of any local adverse events (e.g., erythema, edema, tissue sloughing) and systemic reactions.
Protocol for Evaluating Infiltration Anesthesia Efficacy and Safety
For injectable local anesthetics, a randomized, double-blind, controlled trial is the standard methodology.
-
Participants: Patients scheduled for a specific surgical or dental procedure requiring local anesthesia.
-
Intervention: Infiltration of the surgical site with the investigational local anesthetic (e.g., procaine) or a comparator/placebo.
-
Efficacy Assessment:
-
Onset of Anesthesia: Time from injection to the loss of sensation, tested via pinprick or other sensory stimuli.
-
Duration of Anesthesia: Time from onset of anesthesia until the return of sensation.
-
Pain Scores: Patient-reported pain during and after the procedure using VAS or NRS.
-
Requirement for Rescue Analgesia: The amount of supplemental pain medication required post-procedure.
-
-
Safety Assessment: Continuous monitoring of vital signs (heart rate, blood pressure, oxygen saturation) and recording of all adverse events.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of experimental design and the mechanism of action of local anesthetics, the following diagrams are provided.
Caption: Mechanism of action of local anesthetics.
Caption: Clinical trial workflow for topical anesthetic evaluation.
Conclusion
This meta-analysis highlights the distinct efficacy and safety profiles of procaine, tetracaine, and benzocaine. Tetracaine offers the longest duration of action, making it suitable for procedures requiring prolonged anesthesia, such as spinal anesthesia.[2] Benzocaine provides rapid onset for topical applications, while procaine serves as a short-acting injectable agent. The primary safety concern for all three is the potential for allergic reactions due to their PABA metabolite. The selection of an appropriate ester-type local anesthetic should be guided by the specific clinical requirements of the procedure, balancing the need for efficacy with the potential for adverse events. Further head-to-head clinical trials with standardized methodologies are warranted to provide a more definitive comparative analysis, particularly for procaine.
References
- 1. ClinConnect | Local Anesthetic Infiltration to Prevent Postoperative [clinconnect.io]
- 2. A New Protocol to Evaluate the Effect of Topical Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topical tetracaine used for 24 hours is safe and rated highly effective by patients for the treatment of pain caused by corneal abrasions: a double-blind, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myasthenia gravis - Wikipedia [en.wikipedia.org]
- 6. Three common topical anesthetics appear equally effective against intravitreal injection pain - American Academy of Ophthalmology [aao.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. rapm.bmj.com [rapm.bmj.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Cyclomethycaine for Laboratory Professionals
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of Cyclomethycaine, as with any laboratory chemical, is a critical component of a comprehensive safety protocol. Adherence to established disposal procedures is essential not only for regulatory compliance but also for the protection of personnel and the environment. This document provides a detailed, step-by-step guide for the safe and responsible disposal of this compound waste, grounded in established best practices for pharmaceutical waste management.
Due to the limited availability of specific public data on the hazardous waste classification of this compound, a conservative approach is recommended. This entails treating this compound waste as potentially hazardous pharmaceutical waste. It is incumbent upon the waste generator to ensure full compliance with all applicable federal, state, and local regulations.
Quantitative Data Summary for this compound Disposal
For clear and straightforward guidance, the following table summarizes the critical parameters for the disposal of this compound.
| Parameter | Guideline | Regulatory Context |
| Waste Classification | To be determined by the generator. In the absence of definitive data, treat as hazardous pharmaceutical waste. | Resource Conservation and Recovery Act (RCRA), Environmental Protection Agency (EPA), and corresponding state and local regulations. |
| Primary Disposal Method | Licensed hazardous waste incineration. | EPA regulations generally require incineration for the treatment of pharmaceutical waste. |
| Secondary Disposal Method | Landfill (only after incineration). | Prohibited for untreated pharmaceutical waste. |
| Sewer Disposal | Strictly Prohibited. | Clean Water Act and EPA regulations prohibit the sewering of pharmaceutical and hazardous waste. |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat. | Occupational Safety and Health Administration (OSHA) requirements for handling chemicals of unknown toxicity. |
| Waste Container | Clearly labeled, sealed, and non-reactive container. | Department of Transportation (DOT) and EPA regulations for the transport of hazardous materials. |
Detailed Experimental Protocol for the Disposal of this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
1.0 Waste Identification and Classification
1.1 Initial Assessment : Before beginning any process that will generate this compound waste, the principal investigator or laboratory manager must assess the potential hazards. 1.2 Regulatory Consultation : Consult your institution's Environmental Health and Safety (EHS) department to determine the appropriate waste classification for this compound under local, state, and federal regulations. 1.3 Documentation : Document the classification decision and the rationale in the laboratory's chemical hygiene plan.
2.0 Personal Protective Equipment (PPE)
2.1 Minimum PPE : At a minimum, personnel handling this compound waste must wear:
- Nitrile gloves
- Chemical splash goggles
- A standard laboratory coat 2.2 Enhanced Precautions : If there is a risk of aerosolization, a chemical fume hood and respiratory protection may be required. Consult the EHS department for guidance.
3.0 Waste Segregation and Collection
3.1 Dedicated Waste Stream : Establish a dedicated and clearly labeled waste stream for this compound. Do not mix with other waste streams unless explicitly approved by the EHS department. 3.2 Container Selection : Use a waste container that is compatible with this compound and is in good condition with a secure lid. The container must be clearly labeled with "Hazardous Waste," the name "this compound," and a description of the waste (e.g., "solid," "liquid," "aqueous solution"). 3.3 Collection Procedure :
- For solid waste (e.g., contaminated consumables), place directly into the labeled hazardous waste container.
- For liquid waste, use a funnel to transfer the waste into the labeled hazardous waste container. Avoid splashing.
- For sharps contaminated with this compound, dispose of them in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
4.0 Storage of this compound Waste
4.1 Storage Location : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and sources of ignition. 4.2 Container Management : Keep the waste container closed at all times except when adding waste. 4.3 Accumulation Time Limits : Be aware of and comply with regulatory time limits for the accumulation of hazardous waste in satellite and central accumulation areas.
5.0 Waste Disposal
5.1 Arranging for Pickup : Once the waste container is full or the accumulation time limit is approaching, contact your institution's EHS department to arrange for a pickup by a licensed hazardous waste disposal contractor. 5.2 Record Keeping : Maintain accurate records of all hazardous waste generated and disposed of, in accordance with EPA and state regulations. This includes the date of generation, the amount, and the date of disposal.
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final disposition.
Caption: Logical workflow for the safe disposal of this compound waste.
Essential Safety and Logistical Information for Handling Cyclomethycaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, procedural information for the safe handling and disposal of Cyclomethycaine. Adherence to these protocols is critical to ensure personnel safety and regulatory compliance in the laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE.
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[1] Double gloving is advised for extended handling periods. | To prevent skin contact with this compound, which can cause irritation.[2] Nitrile and neoprene offer good resistance to a variety of chemicals.[1] |
| Eye Protection | Safety glasses with side shields, chemical safety goggles, or a full-face shield. | To protect eyes from splashes or aerosols of this compound. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect the body from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges. The specific type (half-mask or full-face) should be determined by a risk assessment based on the concentration and potential for aerosolization. | To prevent inhalation of this compound dust or vapors, especially when handling the powder form or preparing solutions outside of a fume hood. |
Quantitative Exposure Limits
At present, specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for this compound. In the absence of specific limits, it is crucial to handle this compound with a high degree of caution and to minimize all potential routes of exposure.
| Substance | CAS Number | OSHA PEL (8-hour TWA) | ACGIH TLV (8-hour TWA) | NIOSH REL (10-hour TWA) |
| This compound | 139-62-8 | Not Established | Not Established | Not Established |
Operational Plan for Handling this compound
This section outlines the step-by-step procedures for the safe handling of this compound from receipt to use.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed.
Preparation and Handling
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.
-
Weighing: When weighing the powdered form, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
Equipment Decontamination
-
Cleaning: All equipment that has come into contact with this compound should be decontaminated after use.[3][4]
-
Procedure:
-
Rinse the equipment with a suitable solvent to remove the bulk of the this compound.
-
Wash with warm, soapy water.[4]
-
Rinse thoroughly with deionized water.
-
Allow to air dry completely.
-
This compound Handling Workflow Diagram
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound" and the approximate concentration.
-
Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5] Follow all institutional and local regulations for hazardous waste disposal.[5]
Emergency Procedures
In the event of an emergency involving this compound, follow these procedures immediately.
Spills
-
Minor Spill (Small quantity, contained, no immediate inhalation risk):
-
Alert others in the immediate area.
-
Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill (Large quantity, uncontained, or significant inhalation risk):
-
Evacuate the area immediately.
-
Alert your supervisor and institutional EHS.
-
Prevent entry to the contaminated area.
-
Allow trained emergency response personnel to handle the cleanup.
-
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Emergency Response Flowchart for this compound
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
